molecular formula C17H27NO2 B8261634 Neostenine

Neostenine

货号: B8261634
分子量: 277.4 g/mol
InChI 键: ROIHYOJMCBKEER-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Neostenine is a useful research compound. Its molecular formula is C17H27NO2 and its molecular weight is 277.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

10-ethyl-14-methyl-12-oxa-4-azatetracyclo[7.6.1.04,16.011,15]hexadecan-13-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2/c1-3-11-12-6-4-5-8-18-9-7-13(15(12)18)14-10(2)17(19)20-16(11)14/h10-16H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROIHYOJMCBKEER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2CCCCN3C2C(CC3)C4C1OC(=O)C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unable to Find Information on "Neostenine" as a P-glycoprotein Substrate

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for the compound "Neostenine" have yielded no relevant results in scientific literature or databases. This suggests several possibilities:

  • Novel or Obscure Compound: "this compound" may be a very new or not widely studied compound, and therefore, information regarding its interaction with P-glycoprotein may not yet be published.

  • Alternative Naming or Spelling: The compound may be known by a different name, or "this compound" could be a typographical error.

  • Proprietary or Internal Designation: The name might be an internal code or a proprietary name not yet disclosed in public-facing research.

Without any available data on "this compound," it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create the requested visualizations related to its status as a P-glycoprotein substrate.

To proceed, clarification on the identity of "this compound" is required. If an alternative name, chemical identifier (such as a CAS number), or relevant publications can be provided, a comprehensive guide can be developed.

Neostenine: A Technical Guide to its Role in Traditional Medicine and Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neostenine is a naturally occurring alkaloid belonging to the structurally complex Stemona family. For centuries, extracts from plants of the Stemona genus have been a cornerstone of traditional Chinese and Japanese medicine, primarily utilized for the treatment of respiratory conditions[1]. This technical guide provides an in-depth analysis of this compound, focusing on its ethnopharmacological relevance, pharmacological activities, and the synthetic methodologies that have enabled its study.

Chemical Properties

This compound is a tetracyclic alkaloid with the chemical formula C₁₇H₂₇NO₂[2][3]. Its complex architecture has made it a subject of significant interest in the field of synthetic organic chemistry[1][4].

PropertyValue
Molecular Formula C₁₇H₂₇NO₂
Molecular Weight 277.4 g/mol
CAS Number 477953-07-4
IUPAC Name 10-ethyl-14-methyl-12-oxa-4-azatetracyclo[7.6.1.0⁴,¹⁶.0¹¹,¹⁵]hexadecan-13-one

Role in Traditional Medicine

Plants of the Stemona genus, the source of this compound, have a long history of use in traditional medicine across South and East Asia. These plants have been traditionally used to:

  • Relieve cough and dispel phlegm.

  • Prevent asthma.

  • Control pests and diminish inflammation.

The antitussive (anti-cough) properties of Stemona extracts are among the most well-documented traditional uses, and modern scientific studies have sought to validate these claims by investigating the bioactivity of their constituent alkaloids, including this compound.

Pharmacological Activities and Mechanism of Action

The primary pharmacological activity of this compound that has been scientifically validated is its antitussive effect. The molecular mechanisms underlying the bioactivities of Stemona alkaloids have generally been poorly understood.

Antitussive Activity

In vivo studies have confirmed the antitussive properties of this compound. Research using guinea pig animal models demonstrated that this compound is effective against citric acid-induced cough, providing a scientific basis for the traditional use of Stemona plants.

CNS Receptor Profiling

To explore its mechanism of action, synthetic (±)-neostenine was screened against a panel of 40 individual G protein-coupled receptors (GPCRs) and other molecular targets at a concentration of 10 μM. This screening led to the identification of several "hit compounds" that target various receptor types, with a notable subset showing affinity for sigma receptors. Further investigation into these interactions is necessary to fully elucidate the signaling pathways involved in this compound's pharmacological effects.

Experimental Protocols: Total Synthesis of (±)-Neostenine

The total synthesis of this compound has been achieved through various elegant strategies. One notable approach involves a tandem Diels-Alder/azido-Schmidt reaction sequence. This methodology provides rapid access to the core skeleton of several Stemona alkaloids.

Key Synthetic Strategy: Diels-Alder/Azido-Schmidt Reaction

This reaction sequence allows for the construction of the complex polycyclic core of this compound from simpler starting materials. The stereochemical outcome of this reaction can be controlled by the choice of substrate and reaction conditions, enabling the synthesis of different stereoisomers.

A key step in one reported synthesis involves the reaction of an azido diene with a cyclohexenone in the presence of a Lewis acid, such as tin tetrachloride (SnCl₄) or boron trifluoride etherate (BF₃·OEt₂), to form the tricyclic lactam core in a single step.

Experimental Workflow for this compound Synthesis

The following diagram illustrates a generalized workflow for the total synthesis of (±)-neostenine, highlighting the key transformations.

G A Simple Precursors B Horner-Wadsworth-Emmons Olefination A->B Step 1 C Dienophile Synthesis B->C Step 2 D Tandem Diels-Alder / Schmidt Reaction C->D Step 3 (Key Step) E Tricyclic Core Formation (4 Stereocenters Set) D->E F Alkylation with Ethyl 2-bromoacetate E->F Step 4 G Reductive Trans-lactonisation F->G Step 5 H Lactone Intermediate G->H I Methylene Group Installation H->I Step 6 J Substrate-Controlled Reduction I->J Step 7 K (±)-Neostenine J->K G cluster_cell Neuron This compound This compound SigmaReceptor Sigma Receptor This compound->SigmaReceptor Binding DownstreamEffectors Downstream Effector Proteins SigmaReceptor->DownstreamEffectors Activation CellularResponse Modulation of Neuronal Excitability DownstreamEffectors->CellularResponse Signal Transduction AntitussiveEffect Antitussive Effect CellularResponse->AntitussiveEffect

References

Methodological & Application

Application Notes and Protocols: Neostenine in Cough Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neostenine, a stenine-type alkaloid isolated from the medicinal plant Stemona tuberosa, has demonstrated significant potential as an antitussive agent.[1][2] Preclinical studies utilizing established cough research models have highlighted its efficacy in reducing cough frequency. These application notes provide a comprehensive overview of the use of this compound in cough research, detailing its proposed mechanism of action, experimental protocols for its evaluation, and a framework for data analysis.

The primary in vivo model for evaluating the antitussive properties of this compound is the citric acid-induced cough model in guinea pigs.[1][3] This model is a well-established and reliable method for screening novel cough-suppressing compounds.

Mechanism of Action

The precise mechanism of action for this compound's antitussive effect is not yet fully elucidated. However, based on studies of related Stemona alkaloids, a peripheral mechanism of action is hypothesized.[4] The cough reflex is a complex process involving a sensory afferent pathway, a central processing center in the medulla, and a motor efferent pathway.

It is proposed that this compound may act on the peripheral sensory nerves in the airways, reducing their sensitivity to tussive stimuli like citric acid. The structural backbone of stenine-type alkaloids, the saturated tricyclic pyrrolo[3,2,1-jk] benzazepine nucleus, is considered crucial for this activity. Further research is required to identify the specific receptors or ion channels modulated by this compound to produce its cough-suppressing effects.

Signaling Pathways and Experimental Workflow

To visualize the key pathways and experimental procedures involved in this compound cough research, the following diagrams are provided.

Cough_Reflex_Pathway cluster_0 Peripheral Airways cluster_1 Central Nervous System cluster_2 Effector Response Tussive Stimuli (Citric Acid) Tussive Stimuli (Citric Acid) Sensory Nerve Endings Sensory Nerve Endings Tussive Stimuli (Citric Acid)->Sensory Nerve Endings Activates Vagal Afferent Nerves Vagal Afferent Nerves Sensory Nerve Endings->Vagal Afferent Nerves Signal Transmission This compound (Proposed Target) This compound (Proposed Target) This compound (Proposed Target)->Sensory Nerve Endings Inhibits Brainstem (Medulla) Brainstem (Medulla) Vagal Afferent Nerves->Brainstem (Medulla) Efferent Motor Nerves Efferent Motor Nerves Brainstem (Medulla)->Efferent Motor Nerves Respiratory Muscles Respiratory Muscles Efferent Motor Nerves->Respiratory Muscles Cough Cough Respiratory Muscles->Cough Contraction Leads to

Figure 1: Proposed Peripheral Mechanism of this compound on the Cough Reflex Arc.

Experimental_Workflow Animal Acclimatization Animal Acclimatization Baseline Cough Response (Citric Acid Challenge) Baseline Cough Response (Citric Acid Challenge) Animal Acclimatization->Baseline Cough Response (Citric Acid Challenge) Drug Administration Drug Administration Baseline Cough Response (Citric Acid Challenge)->Drug Administration Test Compound (this compound) Test Compound (this compound) Drug Administration->Test Compound (this compound) Vehicle Control Vehicle Control Drug Administration->Vehicle Control Positive Control (e.g., Codeine) Positive Control (e.g., Codeine) Drug Administration->Positive Control (e.g., Codeine) Post-Treatment Cough Challenge (Citric Acid) Post-Treatment Cough Challenge (Citric Acid) Test Compound (this compound)->Post-Treatment Cough Challenge (Citric Acid) Vehicle Control->Post-Treatment Cough Challenge (Citric Acid) Positive Control (e.g., Codeine)->Post-Treatment Cough Challenge (Citric Acid) Data Acquisition & Analysis Data Acquisition & Analysis Post-Treatment Cough Challenge (Citric Acid)->Data Acquisition & Analysis Cough Count & Latency Cough Count & Latency Data Acquisition & Analysis->Cough Count & Latency Statistical Analysis Statistical Analysis Data Acquisition & Analysis->Statistical Analysis

Figure 2: Experimental Workflow for Evaluating this compound's Antitussive Activity.

Data Presentation

Quantitative data from dose-response studies are essential for characterizing the antitussive efficacy of this compound. The following tables provide a template for organizing and presenting such data.

Table 1: Dose-Response of this compound on Citric Acid-Induced Cough in Guinea Pigs

Treatment GroupDose (mg/kg)NMean Cough Count ± SEM% Inhibition
Vehicle Control-10Value0%
This compoundDose 110ValueValue
This compoundDose 210ValueValue
This compoundDose 310ValueValue
Positive Control (e.g., Codeine)Dose10ValueValue

Note: Specific dose-response data for this compound is not publicly available and should be populated with experimental results.

Table 2: Effect of this compound on Cough Latency

Treatment GroupDose (mg/kg)NMean Latency to First Cough (s) ± SEM
Vehicle Control-10Value
This compoundDose 110Value
This compoundDose 210Value
This compoundDose 310Value
Positive Control (e.g., Codeine)Dose10Value

Note: Specific data on cough latency for this compound is not publicly available and should be populated with experimental results.

Experimental Protocols

The following is a detailed protocol for the citric acid-induced cough model in guinea pigs, which can be adapted for the evaluation of this compound.

Materials:

  • Male Dunkin-Hartley guinea pigs (300-400 g)

  • This compound

  • Vehicle (e.g., saline, distilled water with 0.5% Tween 80)

  • Positive control: Codeine phosphate

  • Citric acid solution (0.4 M in sterile saline)

  • Whole-body plethysmograph chamber

  • Ultrasonic nebulizer

  • Sound recording and analysis software

Procedure:

  • Animal Acclimatization: House guinea pigs in a controlled environment for at least one week before the experiment to allow for acclimatization.

  • Baseline Cough Assessment:

    • Place each guinea pig individually in the whole-body plethysmograph chamber.

    • Allow a 5-10 minute adaptation period.

    • Expose the animal to an aerosol of 0.4 M citric acid for a fixed duration (e.g., 5-10 minutes) generated by an ultrasonic nebulizer.

    • Record the number of coughs during the exposure and for a subsequent observation period (e.g., 10 minutes). Coughs can be identified by their characteristic sound and the associated abdominal muscle contraction.

  • Drug Administration:

    • Administer this compound (dissolved in a suitable vehicle) via the desired route (e.g., intraperitoneal, oral). Doses should be determined based on preliminary dose-ranging studies.

    • Administer the vehicle to the control group and the positive control (e.g., codeine) to another group.

    • Allow for a pre-treatment period (e.g., 30-60 minutes) for the compound to be absorbed and distributed.

  • Post-Treatment Cough Challenge:

    • Place the guinea pig back into the plethysmograph chamber.

    • Repeat the citric acid challenge as described in the baseline assessment.

    • Record the number of coughs and the latency to the first cough.

  • Data Analysis:

    • Calculate the mean number of coughs for each treatment group.

    • Determine the percentage inhibition of the cough response for each dose of this compound using the formula: % Inhibition = [(Mean coughs in vehicle group - Mean coughs in treated group) / Mean coughs in vehicle group] x 100

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the results.

Conclusion

This compound presents a promising avenue for the development of novel antitussive therapies. The citric acid-induced cough model in guinea pigs provides a robust platform for its preclinical evaluation. While the precise mechanism of action requires further investigation, current evidence points towards a peripheral site of action. The protocols and data presentation formats outlined in these notes are intended to guide researchers in the systematic investigation of this compound and other potential antitussive agents.

References

Protocol for the Isolation of Neostenine from Stemonaceae

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Neostenine is a stenine-type alkaloid isolated from the roots of plants belonging to the Stemonaceae family, notably Stemona tuberosa. This document provides a detailed protocol for the isolation and purification of this compound, a compound of interest for its significant antitussive properties. The methodology described herein is based on established phytochemical extraction and chromatography techniques. The protocol outlines a standard solvent extraction, followed by an acid-base liquid-liquid extraction to isolate the crude alkaloid fraction, and subsequent purification using silica gel column chromatography. While the precise mechanism of action for this compound's cough-suppressing activity is not fully elucidated, it is believed to act centrally on the cough reflex arc.

Data Presentation

The following table summarizes the quantitative data for a representative isolation of this compound from Stemona tuberosa. Please note that yields may vary depending on the specific plant material, collection time, and extraction conditions.

ParameterValueReference
Starting Plant Material10 kg of dried, powdered roots of Stemona tuberosaComposite Protocol
Volume of 95% Ethanol for Extraction3 x 30 LComposite Protocol
Yield of Crude Alkaloid Extract80 gComposite Protocol
Column Chromatography Parameters
Stationary PhaseSilica Gel (200-300 mesh)Composite Protocol
Column Dimensions8 cm (diameter) x 60 cm (height)Composite Protocol
Mobile Phase GradientPetroleum Ether : Acetone (9:1 to 1:1)Composite Protocol
Typical Fraction Volume500 mLComposite Protocol
Final Yield of Pure this compoundVariable, typically in the range of tens to hundreds of milligramsComposite Protocol

Experimental Protocols

Preparation of Plant Material

1.1. Obtain dried roots of Stemona tuberosa. 1.2. Grind the dried roots into a coarse powder using a suitable mill. 1.3. Store the powdered material in a cool, dry place until extraction.

Extraction of Crude Alkaloids

2.1. Macerate 10 kg of the powdered root material in 30 L of 95% ethanol at room temperature for 24 hours with occasional stirring. 2.2. Filter the mixture and collect the ethanol extract. 2.3. Repeat the extraction process two more times with fresh 95% ethanol. 2.4. Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

Acid-Base Liquid-Liquid Extraction

3.1. Dissolve the crude ethanol extract in a 2% aqueous hydrochloric acid solution. 3.2. Filter the acidic solution to remove any insoluble material. 3.3. Wash the acidic solution with an equal volume of ethyl acetate three times in a separatory funnel to remove neutral and acidic compounds. Discard the ethyl acetate layers. 3.4. Adjust the pH of the aqueous layer to 9-10 with a 25% ammonium hydroxide solution. 3.5. Extract the basified aqueous solution with an equal volume of chloroform three times. 3.6. Combine the chloroform extracts and wash with distilled water until the aqueous layer is neutral. 3.7. Dry the chloroform extract over anhydrous sodium sulfate. 3.8. Filter and concentrate the dried chloroform extract under reduced pressure to yield the crude alkaloid extract.

Purification of this compound by Column Chromatography

4.1. Column Preparation: 4.1.1. Prepare a slurry of silica gel (200-300 mesh) in petroleum ether. 4.1.2. Pack a glass column (8 cm x 60 cm) with the silica gel slurry. 4.1.3. Equilibrate the packed column with petroleum ether.

4.2. Sample Loading: 4.2.1. Dissolve the crude alkaloid extract in a minimal amount of chloroform. 4.2.2. Adsorb the dissolved extract onto a small amount of silica gel. 4.2.3. Allow the solvent to evaporate completely. 4.2.4. Carefully load the dried silica gel with the adsorbed sample onto the top of the prepared column.

4.3. Elution and Fraction Collection: 4.3.1. Elute the column with a gradient of petroleum ether and acetone, starting with a ratio of 9:1 and gradually increasing the polarity to 1:1. 4.3.2. Collect fractions of approximately 500 mL. 4.3.3. Monitor the fractions by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 95:5) and a suitable visualization method (e.g., Dragendorff's reagent).

4.4. Isolation of this compound: 4.4.1. Combine the fractions containing this compound based on the TLC analysis. 4.4.2. Concentrate the combined fractions under reduced pressure to obtain purified this compound. 4.4.3. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., acetone-hexane) or by preparative high-performance liquid chromatography (HPLC) if necessary.

Visualizations

Experimental Workflow

G plant_material Dried, Powdered Roots of Stemona tuberosa extraction Maceration with 95% Ethanol plant_material->extraction crude_extract Crude Ethanol Extract extraction->crude_extract acid_base Acid-Base Liquid-Liquid Extraction crude_extract->acid_base crude_alkaloids Crude Alkaloid Extract acid_base->crude_alkaloids column_chromatography Silica Gel Column Chromatography (Petroleum Ether : Acetone Gradient) crude_alkaloids->column_chromatography fractions Collected Fractions column_chromatography->fractions tlc TLC Analysis fractions->tlc pure_this compound Pure this compound fractions->pure_this compound Concentrate tlc->fractions Combine Fractions

Caption: Workflow for the isolation of this compound.

Postulated Mechanism of Antitussive Action

G cluster_0 Periphery cluster_1 Central Nervous System (Brainstem) Airway Receptors Airway Receptors Cough Center Cough Center Airway Receptors->Cough Center Afferent Signal Motor Output Motor Output Cough Center->Motor Output Efferent Signal Cough Cough Motor Output->Cough This compound This compound This compound->Cough Center Suppressive Action (Postulated) Cough Stimulus Cough Stimulus Cough Stimulus->Airway Receptors

Caption: Postulated central action of this compound on the cough reflex.

Application Notes and Protocols for In Vivo Animal Studies with Neostenine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neostenine, a member of the Stemona alkaloid family, has garnered interest for its potential therapeutic applications. Notably, it has demonstrated antitussive (cough-suppressing) activity in in vivo animal models. These application notes provide a comprehensive overview of the available data on this compound and related compounds to guide the design of preclinical studies. Due to the limited publicly available data on this compound, information from structurally similar Stemona alkaloids, such as Neotuberostemonine and Tuberostemonine, is included to provide a basis for initial dose-range finding and mechanistic exploration.

Disclaimer: The information provided is for research purposes only. All animal studies must be conducted in accordance with ethical guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).

Quantitative Data Summary

Table 1: In Vivo Efficacy Data for this compound and Related Stemona Alkaloids

CompoundAnimal ModelApplicationDosing RegimenObserved Effect
This compound Guinea PigAntitussive (Citric Acid-Induced Cough)Not SpecifiedEffective antitussive activity demonstrated
NeotuberostemonineMouse (Bleomycin-induced pulmonary fibrosis)Oral20 and 40 mg/kg/dayAmeliorated lung histopathological changes[1]
NeotuberostemonineMouse (Bleomycin-induced pulmonary fibrosis)Oral30 mg/kg/dayAttenuated pulmonary fibrosis[2][3]
TuberostemonineMouse (Bleomycin-induced pulmonary fibrosis)Oral100 mg/kgAntagonistic effect on collagen formation

Table 2: Proposed Dose Ranges for Initial In Vivo Studies with this compound

Animal ModelApplicationRoute of AdministrationProposed Starting Dose RangeRationale
MouseGeneral EfficacyOral10 - 40 mg/kgBased on effective doses of the structurally related alkaloid, Neotuberostemonine, in mouse models of lung injury[1][2]. A lower starting dose is recommended due to the lack of toxicology data.
Guinea PigAntitussiveIntraperitoneal/Oral5 - 30 mg/kgExtrapolated from typical effective dose ranges of other antitussive agents in the citric acid-induced cough model. The oral route may require higher doses.

Mechanism of Action

The precise mechanism of action for this compound's antitussive effect remains to be fully elucidated. However, research on related compounds and synthetic analogs provides potential avenues for investigation.

  • Unknown Direct Target for Antitussive Activity: The direct molecular target responsible for this compound's cough-suppressing effects has not yet been identified.

  • Potential Involvement of Sigma Receptors: Synthetic analogs of Stemona alkaloids have been shown to be potent sigma receptor ligands. The sigma-1 receptor has been implicated in the mechanism of action of some antitussive drugs, suggesting a possible area of investigation for this compound.

  • Anti-inflammatory and Anti-fibrotic Pathways (from related alkaloids): Studies on Neotuberostemonine in models of pulmonary fibrosis suggest that it may exert its effects through the regulation of hypoxia-inducible factor-1α (HIF-1α) signaling and by suppressing the secretion of pro-fibrotic factors like TGF-β and SDF-1. While not directly linked to antitussive action, these pathways are relevant to overall lung health and may contribute to its therapeutic potential.

Potential Signaling Pathway for Investigation

The following diagram illustrates a hypothetical signaling pathway, based on data from related Stemona alkaloids, that could be investigated for this compound's activity in lung tissue.

G Hypothetical Signaling Pathway for this compound This compound This compound SigmaReceptor Sigma-1 Receptor (?) This compound->SigmaReceptor Binds to (Hypothesized) HIF1a HIF-1α This compound->HIF1a Inhibits (from Neotuberostemonine data) Cough_Reflex Cough Reflex SigmaReceptor->Cough_Reflex Modulates TGFb TGF-β HIF1a->TGFb Regulates SDF1 SDF-1 HIF1a->SDF1 Regulates Pulmonary_Fibrosis Pulmonary Fibrosis TGFb->Pulmonary_Fibrosis Promotes SDF1->Pulmonary_Fibrosis Promotes

Caption: Hypothetical signaling pathway for this compound.

Experimental Protocols

Protocol 1: Citric Acid-Induced Cough in Guinea Pigs (Antitussive Assay)

This protocol is adapted from standard methods for evaluating antitussive agents.

1. Animals:

  • Male Dunkin-Hartley guinea pigs (300-400 g).

  • Acclimatize animals for at least 5 days before the experiment.

  • House in a controlled environment with free access to food and water.

2. Materials:

  • This compound

  • Vehicle (e.g., 0.9% saline with 1% Tween 80)

  • Citric acid solution (0.4 M in sterile saline)

  • Positive control: Codeine phosphate (e.g., 10 mg/kg)

  • Whole-body plethysmography chamber equipped with a pneumotachograph and microphone.

  • Nebulizer

3. Experimental Procedure:

  • Fast animals overnight with free access to water.

  • On the day of the experiment, randomly assign animals to treatment groups (Vehicle, this compound [e.g., 5, 10, 20 mg/kg, i.p. or p.o.], Positive Control).

  • Administer the respective treatments. For oral administration, allow 60 minutes for absorption. For intraperitoneal administration, allow 30 minutes.

  • Place each guinea pig individually into the plethysmography chamber and allow a 5-minute acclimatization period.

  • Expose the animal to an aerosol of 0.4 M citric acid for a fixed period (e.g., 5 minutes).

  • Record the number of coughs during the exposure and for a 5-minute period immediately following the exposure. Coughs are identified by their characteristic sound and associated pressure changes in the plethysmograph.

  • Analyze the data by comparing the number of coughs in the this compound-treated groups to the vehicle control group.

Experimental Workflow: Antitussive Assay

G Experimental Workflow for Antitussive Assay cluster_prep Preparation cluster_treatment Treatment cluster_exposure Cough Induction & Measurement cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization (Guinea Pigs) Group_Assignment Random Group Assignment (Vehicle, this compound, Control) Animal_Acclimatization->Group_Assignment Drug_Administration Drug Administration (i.p. or p.o.) Group_Assignment->Drug_Administration Chamber_Acclimatization Plethysmography Chamber Acclimatization (5 min) Drug_Administration->Chamber_Acclimatization Citric_Acid_Exposure Citric Acid Nebulization (e.g., 5 min) Chamber_Acclimatization->Citric_Acid_Exposure Cough_Recording Record Coughs (During & Post-Exposure) Citric_Acid_Exposure->Cough_Recording Data_Analysis Compare Cough Counts between Groups Cough_Recording->Data_Analysis G Logical Flow of a Preliminary PK Study Dose_Selection Dose Selection (Low i.v., Higher p.o.) Animal_Grouping Animal Grouping (i.v. and p.o. cohorts) Dose_Selection->Animal_Grouping Dosing This compound Administration Animal_Grouping->Dosing Blood_Sampling Serial Blood Sampling (Multiple Time Points) Dosing->Blood_Sampling Sample_Processing Plasma Separation & Storage Blood_Sampling->Sample_Processing Bioanalysis LC-MS/MS Quantification Sample_Processing->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis Results Cmax, Tmax, AUC, T1/2, Bioavailability PK_Analysis->Results

References

Application Notes & Protocols for the Quantification of Neostenine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Neostenine is a member of the Stemona alkaloid family, a diverse group of natural products known for their interesting biological activities, including insecticidal and antitussive effects.[1] Accurate quantification of this compound is crucial for various research and development activities, including pharmacokinetic studies, formulation development, and quality control of herbal preparations. This document provides detailed application notes and protocols for the analytical quantification of this compound, drawing upon established methods for other structurally related Stemona alkaloids due to the limited availability of specific methods for this compound itself. The proposed methods, including High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Evaporative Light Scattering Detection (ELSD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are presented with the understanding that they serve as a starting point and will require optimization and validation for the specific analytical needs.

Method 1: High-Performance Liquid Chromatography with UV or ELSD Detection

Many Stemona alkaloids lack a strong chromophore, making UV detection challenging.[2] However, for initial screening or in the absence of more sensitive detectors, HPLC-UV can be attempted. Given the structural similarity of this compound to other Stemona alkaloids, an Evaporative Light Scattering Detector (ELSD) is a more suitable alternative for quantification as it does not rely on the chromophoric properties of the analyte.[2][3]

Quantitative Data Summary (for related Stemona Alkaloids by HPLC-ELSD)

The following table summarizes the validation parameters of a published HPLC-ELSD method for the simultaneous quantification of six Stemona alkaloids, which can be used as a reference for developing a method for this compound.[3]

AnalyteLinearity Range (µg/mL)Regression EquationCorrelation Coefficient (r²)LOD (µg/mL)LOQ (µg/mL)
Croomine0.172 - 2.15y = 2.05x + 0.18> 0.99900.0860.259
Stemoninine0.150 - 1.88y = 1.99x + 0.21> 0.99900.0110.033
Tuberostemonine0.168 - 2.10y = 2.11x + 0.15> 0.99900.0230.069
Neotuberostemonine0.156 - 1.95y = 2.08x + 0.19> 0.99900.0180.054
Bisdehydrostemoninne0.162 - 2.03y = 2.01x + 0.25> 0.99900.0150.045
Tuberostemonine D0.178 - 2.23y = 2.15x + 0.12> 0.99900.0290.087
Experimental Protocol: HPLC-UV/ELSD

1. Sample Preparation (Solid-Phase Extraction - SPE)

This protocol is adapted from a method for the extraction of Stemona alkaloids from plant material.

  • Materials:

    • Stemona plant material or sample containing this compound

    • Methanol

    • 0.1% Formic acid in water

    • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

    • Vortex mixer

    • Centrifuge

    • Evaporator

  • Procedure:

    • Accurately weigh and grind the sample material.

    • Extract the sample with methanol using ultrasonication or maceration.

    • Centrifuge the extract and collect the supernatant.

    • Evaporate the supernatant to dryness.

    • Reconstitute the residue in 0.1% formic acid.

    • Condition the C18 SPE cartridge with methanol followed by 0.1% formic acid.

    • Load the reconstituted sample onto the SPE cartridge.

    • Wash the cartridge with 0.1% formic acid to remove polar impurities.

    • Elute this compound with methanol.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.

2. Chromatographic Conditions

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV or ELSD detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is a common choice for alkaloid separation.

  • Mobile Phase: A gradient elution with acetonitrile and water (containing an additive like formic acid or triethylamine to improve peak shape) is often used. For example, a gradient starting from 10% acetonitrile and increasing to 90% over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10-20 µL.

  • UV Detection: If used, monitor at a low wavelength, such as 210 nm, where many alkaloids show some absorbance.

  • ELSD Settings:

    • Drift Tube Temperature: 50-60 °C

    • Nebulizer Gas (Nitrogen) Pressure: 3-4 bar

3. Method Validation

The developed method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Workflow Diagram: HPLC-UV/ELSD Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Sample Material Extraction Methanol Extraction Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Evaporation1 Evaporation Centrifugation->Evaporation1 Reconstitution1 Reconstitution in 0.1% Formic Acid Evaporation1->Reconstitution1 SPE Solid-Phase Extraction (C18 Cartridge) Reconstitution1->SPE Evaporation2 Evaporation SPE->Evaporation2 Reconstitution2 Reconstitution in Mobile Phase Evaporation2->Reconstitution2 HPLC HPLC System Reconstitution2->HPLC Column C18 Column HPLC->Column Detector UV or ELSD Detector Column->Detector Data Data Acquisition and Analysis Detector->Data

Caption: Workflow for this compound quantification by HPLC-UV/ELSD.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity for the quantification of analytes in complex matrices, making it the preferred method for bioanalytical studies or trace-level detection.

Quantitative Data Summary (General Performance of LC-MS/MS for Alkaloids)

The following table provides typical performance characteristics of a validated LC-MS/MS method for the analysis of alkaloids in biological samples, which can serve as a benchmark for a this compound assay.

ParameterTypical Value
Linearity Range0.01 - 10 µg/L
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD)0.005 - 0.05 µg/L
Limit of Quantification (LOQ)0.01 - 0.15 µg/L
Accuracy (% Recovery)85 - 115%
Precision (% RSD)< 15%
Experimental Protocol: LC-MS/MS

1. Sample Preparation (for Biological Matrices, e.g., Plasma)

This protocol is a general guide for the extraction of alkaloids from plasma.

  • Materials:

    • Plasma sample

    • Internal Standard (IS) solution (a structurally similar compound not present in the sample)

    • Acetonitrile

    • Vortex mixer

    • Centrifuge

    • Evaporator

  • Procedure:

    • Pipette a known volume of plasma into a microcentrifuge tube.

    • Add the internal standard solution.

    • Add acetonitrile (protein precipitation agent) to the plasma sample (typically in a 3:1 ratio).

    • Vortex vigorously for 1-2 minutes.

    • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for quantitative analysis.

  • Column: A C18 column with a smaller particle size (e.g., 1.7-2.6 µm) is suitable for faster analysis.

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common choice for positive ion mode electrospray ionization.

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode is generally suitable for alkaloids.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by infusing a standard solution into the mass spectrometer.

3. Method Validation

A full validation according to regulatory guidelines (e.g., FDA or EMA) is required for bioanalytical methods, including assessments of selectivity, matrix effect, and stability.

Workflow Diagram: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample + Internal Standard Precipitation Protein Precipitation (Acetonitrile) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Evaporation Evaporation Supernatant->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC LC Separation (C18 Column) Reconstitution->LC MS Mass Spectrometry (ESI+, MRM) LC->MS Data Data Acquisition and Quantification MS->Data

Caption: Workflow for this compound bioanalysis by LC-MS/MS.

Signaling Pathways and Logical Relationships

While the primary focus of this document is on analytical methods, understanding the broader context of this compound's biological activity can be important. This compound and other Stemona alkaloids have been investigated for their antitussive and neurochemical effects. The exact signaling pathways are not fully elucidated, but they are thought to interact with neuronal receptors.

General Structure of the Stemona Alkaloid Core

The following diagram illustrates the core chemical structure common to many Stemona alkaloids, providing a visual representation of the class of compounds to which this compound belongs.

Stemona_Core cluster_structure a [Core Structure of Stenine/Neostenine Type Alkaloids] img

Caption: Generalized core structure of Stemona alkaloids.

Disclaimer: The provided protocols are intended as a starting point and are based on methods developed for other structurally related Stemona alkaloids. Optimization of sample preparation, chromatographic separation, and detector settings will be necessary to develop a robust and validated analytical method for the quantification of this compound.

References

Application Notes and Protocols for the Synthesis of (±)-Neostenine via Diels-Alder/Azido-Schmidt Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neostenine, a member of the Stemona alkaloids, has garnered significant interest due to its potent antitussive properties.[1][2] This document provides detailed application notes and experimental protocols for the total synthesis of (±)-Neostenine, employing a key stereodivergent tandem Diels-Alder/azido-Schmidt reaction. This synthetic route offers a concise and efficient strategy for accessing the complex polycyclic core of this compound and related alkaloids. The stereochemical outcome of the pivotal reaction is controlled by the choice of Lewis acid, enabling access to different stereoisomers from a common set of starting materials.[1][3][4]

Synthetic Strategy Overview

The synthesis of (±)-Neostenine is achieved through a multi-step sequence, the cornerstone of which is a tandem intermolecular Diels-Alder cycloaddition followed by an intramolecular azido-Schmidt rearrangement. This key transformation rapidly constructs the tricyclic core of the molecule. The synthesis commences with the preparation of a silyloxydiene, which then reacts with cyclohex-2-en-1-one in the presence of a Lewis acid to initiate the cascade reaction. Subsequent functional group manipulations, including a notable two-step methylenation of a lactone intermediate, complete the synthesis.

Experimental Workflow

The overall synthetic workflow for (±)-Neostenine is depicted below. The process begins with the synthesis of the requisite diene, followed by the key tandem reaction to form the tricyclic lactam intermediate. This intermediate then undergoes a series of transformations to install the remaining stereocenters and functional groups, ultimately yielding the target molecule.

This compound Synthesis Workflow cluster_0 Starting Material Preparation cluster_1 Core Skeleton Formation cluster_2 Post-Cycloaddition Modifications cluster_3 Final Product start Commercially Available Starting Materials diene_prep Silyloxydiene Synthesis (Horner-Wadsworth-Emmons) start->diene_prep tandem_reaction Tandem Diels-Alder/ Azido-Schmidt Reaction (BF3.OEt2) diene_prep->tandem_reaction dienophile Cyclohex-2-en-1-one dienophile->tandem_reaction tricyclic_lactam Tricyclic Lactam Intermediate tandem_reaction->tricyclic_lactam alkylation Alkylation tricyclic_lactam->alkylation reduction Reduction alkylation->reduction methylenation Methylenation/ Hydrogenation (Greene's Method) reduction->methylenation This compound (±)-Neostenine methylenation->this compound

Caption: Overall workflow for the synthesis of (±)-Neostenine.

Key Reaction Mechanism: Tandem Diels-Alder/Azido-Schmidt Reaction

The crucial step in this synthesis is the Lewis acid-promoted tandem reaction. The reaction is initiated by a Diels-Alder cycloaddition between the silyloxydiene and cyclohex-2-en-1-one. The resulting enol ether intermediate is then protonated, and the azide undergoes an intramolecular Schmidt rearrangement, leading to the formation of the tricyclic lactam core. The use of BF3•OEt2 as the Lewis acid favors the endo transition state in the Diels-Alder reaction, which is essential for obtaining the correct stereochemistry for this compound.

Diels_Alder_Azido_Schmidt_Mechanism reactants Silyloxydiene + Cyclohexenone da_transition_state Endo Diels-Alder Transition State reactants->da_transition_state Lewis Acid Activation lewis_acid BF3.OEt2 da_product Diels-Alder Adduct (Enol Ether) da_transition_state->da_product protonation Protonation da_product->protonation azide_addition Intramolecular Azide Addition protonation->azide_addition schmidt_rearrangement Schmidt Rearrangement (Ring Expansion) azide_addition->schmidt_rearrangement tricyclic_lactam Tricyclic Lactam schmidt_rearrangement->tricyclic_lactam

Caption: Mechanism of the tandem Diels-Alder/azido-Schmidt reaction.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of (±)-Neostenine and its intermediates.

Table 1: Reaction Yields and Conditions for Key Steps

Step No.ReactionKey ReagentsSolventTemp. (°C)Time (h)Yield (%)
1Tandem Diels-Alder/Azido-SchmidtSilyloxydiene, Cyclohex-2-en-1-one, BF3•OEt2CH2Cl2-78 to -30243
2AlkylationTricyclic Lactam, Ethyl 2-bromoacetate, NaHTHF0 to rt1285
3ReductionAlkylated Lactam, NaBH4MeOH0195
4Methylenation (Greene's Method)Lactone, LDA, (CH2O)nTHF-78 to rt349 (over 2 steps)
5HydrogenationMethylene Lactone, H2, Pd/CEtOAcrt1293

Table 2: Spectroscopic Data for (±)-Neostenine

Spectroscopic DataValue
1H NMR (CDCl3, 400 MHz)δ 3.98 (m, 1H), 3.25 (m, 1H), 2.85 (m, 1H), 2.60-2.40 (m, 2H), 2.20-1.20 (m, 13H), 0.95 (t, J = 7.2 Hz, 3H), 0.88 (d, J = 6.8 Hz, 3H)
13C NMR (CDCl3, 100 MHz)δ 178.5, 65.4, 60.2, 58.9, 45.3, 42.1, 38.7, 35.4, 33.2, 30.1, 28.7, 25.4, 23.1, 14.2, 11.9
IR (film)νmax 2925, 1765, 1450, 1175 cm-1
HRMS (ESI)m/z calcd for C17H28NO2 [M+H]+ 280.2120, found 280.2122

Experimental Protocols

1. Tandem Diels-Alder/Azido-Schmidt Reaction to form Tricyclic Lactams

  • To a solution of cyclohex-2-en-1-one (1.0 equiv) in CH2Cl2 (0.1 M) at -78 °C is added BF3•OEt2 (1.0 equiv).

  • A solution of the silyloxydiene (1.5 equiv) in CH2Cl2 is then added dropwise.

  • The reaction mixture is stirred at -78 °C for 1 hour and then warmed to -30 °C.

  • An additional portion of BF3•OEt2 (1.5 equiv) is added, and the mixture is stirred for a further 1 hour.

  • The reaction is quenched with saturated aqueous NaHCO3 solution and extracted with CH2Cl2.

  • The combined organic layers are dried over Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the tricyclic lactams as a mixture of ethyl epimers in 43% yield.

2. Alkylation of the Tricyclic Lactam

  • To a suspension of NaH (1.2 equiv, 60% dispersion in mineral oil) in THF (0.2 M) at 0 °C is added a solution of the tricyclic lactam (1.0 equiv) in THF.

  • The mixture is stirred at 0 °C for 30 minutes, followed by the addition of ethyl 2-bromoacetate (1.5 equiv).

  • The reaction is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated.

  • Purification by flash chromatography (silica gel, ethyl acetate/hexanes) yields the alkylated product (85% yield).

3. Reduction of the Ester

  • To a solution of the alkylated lactam (1.0 equiv) in MeOH (0.1 M) at 0 °C is added NaBH4 (3.0 equiv) in portions.

  • The reaction is stirred at 0 °C for 1 hour.

  • The mixture is then acidified with 1 M HCl and extracted with ethyl acetate.

  • The combined organic layers are dried over Na2SO4, filtered, and concentrated to give the corresponding alcohol, which is used in the next step without further purification.

4. Methylenation of the Lactone (Greene's Method)

  • A solution of the lactone (1.0 equiv) in THF (0.2 M) is added to a freshly prepared solution of LDA (2.2 equiv) in THF at -78 °C.

  • The mixture is stirred for 1 hour, and then paraformaldehyde (10 equiv) is added.

  • The reaction is allowed to warm to room temperature and stirred for 3 hours.

  • The reaction is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate.

  • The organic layers are dried, filtered, and concentrated. The crude α-carboxylic acid intermediate is used directly in the next step.

  • The crude acid is dissolved in pyridine, and formaldehyde (37 wt% in H2O, 10 equiv) is added.

  • The mixture is heated to 110 °C for 2 hours.

  • After cooling, the mixture is diluted with ethyl acetate and washed with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • The organic layer is dried, filtered, and concentrated. Purification by flash chromatography affords the methylene lactone in 49% yield over the two steps.

5. Hydrogenation to (±)-Neostenine

  • To a solution of the methylene lactone (1.0 equiv) in ethyl acetate (0.1 M) is added 10% Pd/C (10 mol %).

  • The mixture is stirred under an atmosphere of H2 (balloon) for 12 hours.

  • The reaction mixture is filtered through a pad of Celite and concentrated to give (±)-Neostenine as a white solid in 93% yield.

Conclusion

The described synthetic route, featuring a tandem Diels-Alder/azido-Schmidt reaction, provides an effective and stereocontrolled method for the total synthesis of (±)-Neostenine. The detailed protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development who are interested in the Stemona alkaloids and related natural products.

References

Application Notes and Protocols for Neostenine in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Neostenine is a polycyclic alkaloid derived from plants of the Stemona genus.[1][2][3][4][5] These plants have a history of use in traditional medicine for treating respiratory ailments. Scientific research has identified several biological activities of Stemona alkaloids, including insecticidal, anthelmintic, antitussive, and anti-inflammatory effects. While the precise cellular mechanisms of this compound are still under investigation, its complex structure and biological activities make it a compound of interest for drug development and cell biology research.

This document provides detailed protocols for the preparation of this compound stock solutions for use in in vitro cell culture experiments, ensuring reproducibility and accuracy in research applications.

Data Presentation

The following tables summarize the key quantitative data for the preparation of this compound stock solutions.

Table 1: this compound Properties

PropertyValue
Molecular FormulaC₁₉H₂₉NO₃
Molecular Weight319.44 g/mol
AppearanceWhite to off-white solid

Table 2: Stock Solution Parameters

ParameterRecommendation
Recommended SolventDimethyl sulfoxide (DMSO)
Recommended Stock Concentration10-50 mM
Storage Temperature-20°C or -80°C
Storage ConditionsStore in small aliquots to minimize freeze-thaw cycles
Final DMSO Concentration in Media< 0.1%

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 319.44 g/mol = 3.1944 mg

  • Weighing this compound:

    • Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh approximately 3.2 mg of this compound into the microcentrifuge tube. Record the exact weight.

  • Dissolving this compound in DMSO:

    • Based on the actual weight of this compound, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.

      • Volume (µL) = (Mass (mg) / 319.44 g/mol ) / (10 mmol/L) x 1,000,000

    • Add the calculated volume of cell culture grade DMSO to the microcentrifuge tube containing the this compound.

    • Vortex the tube thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquoting and Storage:

    • Dispense the 10 mM this compound stock solution into smaller, sterile microcentrifuge tubes (e.g., 10-20 µL aliquots).

    • Label each aliquot clearly with the compound name, concentration, and date of preparation.

    • Store the aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions and Cell Treatment

This protocol outlines the dilution of the this compound stock solution to prepare working solutions for treating cells in culture.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium appropriate for the cell line

  • Sterile serological pipettes and pipette tips

  • Cell culture plates with seeded cells

Procedure:

  • Thawing the Stock Solution:

    • Thaw one aliquot of the 10 mM this compound stock solution at room temperature.

  • Preparing the Working Solution:

    • Dilute the 10 mM stock solution in complete cell culture medium to the desired final concentration. For example, to treat cells with 10 µM this compound:

      • Perform a 1:1000 dilution of the 10 mM stock solution.

      • Example: Add 1 µL of the 10 mM stock solution to 999 µL of complete cell culture medium.

    • Important: Ensure the final concentration of DMSO in the cell culture medium is below 0.1% to avoid solvent-induced cytotoxicity. A 1:1000 dilution of the stock results in a 0.1% DMSO concentration.

  • Cell Treatment:

    • Remove the existing medium from the cells.

    • Add the prepared working solution of this compound to the cells.

    • Include a vehicle control group treated with the same final concentration of DMSO in the medium (e.g., 0.1% DMSO).

    • Incubate the cells for the desired experimental duration.

Visualizations

Experimental Workflow```dot

G store store thaw thaw store->thaw

Caption: A potential GPCR-mediated signaling pathway for this compound.

References

Application Notes and Protocols: The Neostenine Scaffold as a Foundation for Sigma Receptor Ligand Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neostenine, a member of the structurally complex Stemona alkaloids, has been investigated for its biological activities, including its potential as an antitussive agent. While initial broad panel screening of (±)-neostenine was conducted to elucidate its mechanism of action, it was discovered that this compound itself does not exhibit significant affinity for sigma receptors. However, its epimer, (±)-13-epithis compound, and a library of synthetic analogues based on the this compound scaffold, have yielded potent and selective ligands for both sigma-1 (σ₁) and sigma-2 (σ₂) receptors. These findings underscore the value of the this compound framework as a template for the design of novel sigma receptor modulators, which are of significant interest for their therapeutic potential in a range of neurological and psychiatric disorders.

These application notes provide a summary of the binding data for this compound, its epimer, and derived analogues at sigma receptors. Detailed protocols for the key radioligand binding assays used in these evaluations are also presented to facilitate further research in this area.

Data Presentation: Sigma Receptor Binding Affinity

The following tables summarize the quantitative binding data for (±)-neostenine, its epimer, and representative synthetic analogues at sigma-1 and sigma-2 receptors. The data is presented as Kᵢ values, which represent the inhibition constant and are indicative of the ligand's binding affinity. A lower Kᵢ value corresponds to a higher binding affinity.

Table 1: Sigma Receptor Binding Affinities of (±)-Neostenine and (±)-13-epithis compound [1]

CompoundSigma-1 (Kᵢ, nM)Sigma-2 (Kᵢ, nM)Muscarinic M5 (Kᵢ, nM)
(±)-Neostenine> 10,000> 10,0001,200
(±)-13-epithis compound867280> 10,000

Data from initial screening at a concentration of 10 µM. Kᵢ values were determined for compounds showing significant activity.

Table 2: Sigma Receptor Binding Affinities of Representative this compound-Derived Analogues [1]

Compound IDSigma-1 (Kᵢ, nM)Sigma-2 (Kᵢ, nM)
14{11} 867280
14{15} 1,158-
10{20} Comparable to Haloperidol-
10{19} Inactive-
6{10} > 10,000> 10,000
6{11} > 10,0005,970

Note: For a complete dataset of all synthesized analogues, refer to the supplementary information of the source publication.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound and its analogues as sigma receptor ligands.

Radioligand Binding Assays for Sigma-1 and Sigma-2 Receptors

This protocol outlines the general procedure for determining the binding affinity of test compounds for sigma-1 and sigma-2 receptors using competitive radioligand binding assays.

Objective: To determine the Kᵢ of a test compound at sigma-1 and sigma-2 receptors.

Materials:

  • Radioligands:

    • For Sigma-1: [³H]-(+)-pentazocine

    • For Sigma-2: [³H]-DTG (1,3-di-o-tolylguanidine) in the presence of a masking concentration of (+)-pentazocine to block sigma-1 sites.

  • Membrane Preparations:

    • Guinea pig brain membranes (for sigma-1)

    • Rat liver membranes (for sigma-2)

  • Buffers and Reagents:

    • Tris-HCl buffer (50 mM, pH 7.4)

    • Non-specific binding control (e.g., Haloperidol at 10 µM)

    • Test compounds at various concentrations

    • Scintillation cocktail

  • Equipment:

    • 96-well microplates

    • Cell harvester

    • Glass fiber filters (e.g., Whatman GF/B)

    • Scintillation counter

Protocol:

  • Assay Preparation:

    • Prepare serial dilutions of the test compounds in the appropriate buffer.

    • Prepare the membrane homogenates in ice-cold Tris-HCl buffer. The final protein concentration will need to be optimized for each receptor type.

  • Incubation:

    • In a 96-well microplate, add the following in order:

      • 50 µL of Tris-HCl buffer (for total binding) or 50 µL of non-specific binding control (e.g., 10 µM Haloperidol).

      • 50 µL of the test compound at various concentrations.

      • 50 µL of the appropriate radioligand at a concentration near its Kₔ.

      • 50 µL of the membrane preparation.

    • For the sigma-2 assay, include (+)-pentazocine at a concentration sufficient to saturate sigma-1 receptors (e.g., 300 nM).

    • Incubate the plates at the appropriate temperature and for a sufficient duration to reach equilibrium (e.g., 120 minutes at 25°C).

  • Termination and Filtration:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters rapidly with ice-cold Tris-HCl buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Visualizations

Logical Relationship: From this compound to Sigma Ligands

The following diagram illustrates the progression from the natural product this compound, which lacks sigma receptor affinity, to the development of potent synthetic sigma receptor ligands through structural modification.

Neostenine_to_Sigma_Ligands This compound This compound (Natural Product) Screening Broad Receptor Screening This compound->Screening No_Sigma_Binding No Significant Sigma Receptor Binding Screening->No_Sigma_Binding Weak_Sigma_Binding Weak Sigma Receptor Binding (σ₁ Ki = 867 nM, σ₂ Ki = 280 nM) Screening->Weak_Sigma_Binding Epithis compound 13-epithis compound (Epimer) Epithis compound->Screening Analogue_Synthesis Analogue Synthesis (Scaffold Hopping) Weak_Sigma_Binding->Analogue_Synthesis Identifies Scaffold of Interest Potent_Sigma_Ligands Potent & Selective Sigma Receptor Ligands Analogue_Synthesis->Potent_Sigma_Ligands

Caption: From natural product screening to potent synthetic ligands.

Experimental Workflow: Radioligand Binding Assay

This diagram outlines the key steps in the radioligand binding assay protocol used to determine the binding affinity of test compounds.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Serial Dilutions of Test Compound D Incubate: Membranes + Radioligand + Test Compound A->D B Prepare Receptor Membrane Homogenate B->D C Prepare Radioligand Solution C->D E Terminate by Filtration D->E F Measure Radioactivity (Scintillation Counting) E->F G Calculate IC₅₀ and Kᵢ F->G

Caption: Workflow for radioligand competitive binding assay.

Sigma-1 Receptor Signaling Pathway

While this compound does not directly engage this pathway, the derived potent sigma receptor ligands do. This generalized diagram illustrates the key signaling events associated with the sigma-1 receptor, a chaperone protein located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER).

Sigma1_Signaling cluster_er Endoplasmic Reticulum (ER) cluster_mito Mitochondrion BiP BiP (Chaperone) Sigma1 Sigma-1 Receptor Sigma1->BiP Dissociates from IP3R IP3 Receptor Sigma1->IP3R Stabilizes Ca_Mito Ca²⁺ Uptake IP3R->Ca_Mito Ca²⁺ flux ATP ATP Production Ca_Mito->ATP Ligand Sigma-1 Ligand (Agonist) Ligand->Sigma1 Binds

Caption: Simplified sigma-1 receptor signaling at the ER-mitochondria interface.

References

Troubleshooting & Optimization

Technical Support Center: Neostenine Total Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the total synthesis of Neostenine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this complex Stemona alkaloid.

Frequently Asked Questions (FAQs)

Q1: What are the most critical, low-yield steps in the total synthesis of this compound?

A1: Based on published synthetic routes, the most challenging steps that often result in lower yields are the construction of the core polycyclic skeleton and the introduction of specific stereocenters. Key reactions requiring careful optimization include:

  • Tandem Diels-Alder/Azido-Schmidt Reaction: The stereochemical outcome of this reaction is highly dependent on the choice of Lewis acid and can produce a mixture of diastereomers, impacting the yield of the desired intermediate for this compound.[1][2]

  • Substrate-Controlled Alkylations: Introducing the final methyl group can be problematic. For instance, direct alkylation may lead to the undesired stereoisomer due to steric hindrance from the existing ring structure.[1][2]

  • Methylenation of Lactones: While essential for certain synthetic strategies, methods like the Eschenmosher salt alkylation can give lower yields. An alternative two-step sequence developed by Greene and coworkers has been reported to provide better overall yields.[1]

Q2: I'm observing a mixture of diastereomers in my Diels-Alder/Azido-Schmidt reaction. How can I improve the selectivity for the this compound precursor?

A2: The diastereoselectivity of this tandem reaction is a known challenge and is highly sensitive to the Lewis acid used. To favor the endo product required for the this compound skeleton, switching the Lewis acid is a key strategy. For example, while SnCl₄ may favor the exo isomer, using BF₃·OEt₂ has been shown to promote the formation of the desired endo diastereomer. Optimization of temperature and reaction time is also crucial for maximizing selectivity.

Q3: My final alkylation step to install the C-13 methyl group is giving the wrong stereoisomer. What is the recommended approach?

A3: Direct substrate-controlled alkylation often results in the formation of the C-13 epimer of this compound because the alkylating agent approaches from the more accessible convex face of the molecule. To overcome this, an alternative strategy is recommended:

  • Methylenation: Introduce an exocyclic methylene group at the α-position of the lactone. The Greene two-step sequence, involving the formation of an α-carboxylic acid followed by condensation with formaldehyde and decarboxylation, has been reported to be effective. This method can provide yields of around 49% for the methylene lactone.

  • Substrate-Controlled Reduction: Subsequent hydrogenation of the exocyclic double bond will then deliver the desired stereochemistry for the methyl group, guided by the existing stereocenters of the molecule.

Q4: Are there alternative synthetic routes to this compound that avoid the challenging Diels-Alder/Azido-Schmidt reaction?

A4: Yes, other successful total syntheses of this compound have been developed using different key strategies:

  • [5+2] Photocycloaddition: A concise, protecting-group-free synthesis has been reported that utilizes an intramolecular [5+2] photocycloaddition of a maleimide to construct the fused pyrrolo[1,2-a]azepine core. This route was completed in 14 steps with an overall yield of 9.5%.

  • Overman/Claisen Rearrangement: An enantioselective total synthesis has been achieved using a sequential Overman/Claisen rearrangement of an allylic 1,2-diol. This approach effectively installs two contiguous stereocenters with high diastereoselectivity.

Troubleshooting Guides

Tandem Diels-Alder/Azido-Schmidt Reaction
Issue Potential Cause Recommended Solution
Low Yield of Tricyclic Lactams - Incomplete reaction. - Formation of undesired side products.- Ensure slow addition of the silyloxy diene at low temperatures (-78 °C). - A second addition of the Lewis acid after warming to approximately -30 °C can improve the yield. - Use of SnCl₄ as the Lewis acid has been shown to give a 70% yield, although with a mixture of isomers.
Incorrect Diastereomer Ratio - The Lewis acid is favoring the exo transition state.- To favor the endo product for this compound synthesis, switch the Lewis acid to BF₃·OEt₂. This change is critical for directing the stereochemical outcome.
Formation of Bridged Lactam Side Product - The stereoelectronic pathway of the Schmidt reaction is favoring the undesired rearrangement.- This is an inherent potential side reaction. Optimizing the Lewis acid and reaction conditions can help to minimize its formation by influencing the conformation of the intermediate that precedes the C→N bond migration.
Lactone Methylation and Methylene Installation
Issue Potential Cause Recommended Solution
Low Yield in Monomethylation of Lactone - Use of a strong, non-hindered base like LDA may result in unreacted starting material. - A more hindered base like LHMDS can lead to dimethylation if reaction time and stoichiometry are not carefully controlled.- For monomethylation, use 1.8 equivalents of LHMDS at -78 °C, followed by the addition of 10 equivalents of MeI for a short duration (e.g., 40 minutes). This has been shown to exclusively provide the monomethylated product in 72% yield.
Low Yield with Eschenmosher Salt for Methylenation - The reagent may not be suitable for the specific substrate, leading to lower conversion or side reactions.- Employ the Greene two-step sequence: 1. Formation of the α-carboxylic acid. 2. Condensation with formaldehyde followed by decarboxylation. This method has been reported to give better overall yields, with the methylene lactone isolated in 49% yield.
[5+2] Photocycloaddition
Issue Potential Cause Recommended Solution
Reaction Scale-up Limitations - Classical immersion well batch reactors can be inefficient for larger scale photochemical reactions due to limited light penetration.- Utilize a custom FEP flow reactor. This allows for a continuous and more efficient irradiation of the reaction mixture, overcoming the scale limitations of batch reactors.
Low Quantum Yield - Inefficient light absorption by the substrate. - Quenching of the excited state.- Ensure the solvent is appropriately degassed to remove oxygen, which can quench the excited state. - Optimize the wavelength of the light source to match the absorption maximum of the substrate.

Experimental Protocols

Protocol 1: Tandem Diels-Alder/Azido-Schmidt Reaction (Endo-selective for this compound)
  • To a solution of cyclohex-2-en-1-one in the chosen solvent at -78 °C, add 1 equivalent of BF₃·OEt₂.

  • Slowly add 1.5 equivalents of the silyloxy diene.

  • Allow the reaction mixture to warm to approximately -30 °C.

  • Add an additional 1.5 equivalents of BF₃·OEt₂.

  • Stir the reaction until completion, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction and proceed with standard aqueous workup and purification by column chromatography. This procedure has been reported to yield the tricyclic lactams as a mixture of ethyl epimers in 43% yield.

Protocol 2: Thioamide Formation and Reduction
  • Thioamide Formation: To a solution of the lactam in an appropriate solvent, add P₂S₁₀. This method is favored over Lawesson's reagent for a more easily purified reaction mixture. Stir until the reaction is complete.

  • Reduction: After purification of the thioamide, dissolve it in a suitable solvent and add Raney nickel. Stir under a hydrogen atmosphere until the reduction is complete. This step has been reported to proceed smoothly, yielding this compound in 93% yield.

Data Summary

Table 1: Overall Yields of Selected this compound Total Syntheses
Key Strategy Number of Steps Overall Yield Reference
Tandem Diels-Alder/Azido-Schmidt1310%
[5+2] Photocycloaddition149.5%
Table 2: Yields of Key Reactions in this compound Synthesis
Reaction Conditions/Reagents Product Yield Reference
Tandem Diels-Alder/Azido-SchmidtBF₃·OEt₂Tricyclic Lactam Intermediate43%
Lactone MonomethylationLHMDS, MeIMonomethylated Lactone72%
Methylene Lactone FormationGreene's MethodMethylene Lactone49%
Thioamide ReductionRaney NickelThis compound93%

Visualizations

Neostenine_Synthesis_Workflow cluster_core Core Synthesis Strategy cluster_modification Lactone Modification cluster_final Final Steps Diene Diene DA_Schmidt Tandem Diels-Alder/ Azido-Schmidt Reaction Diene->DA_Schmidt Dienophile Dienophile Dienophile->DA_Schmidt Tricyclic_Lactam Tricyclic Lactam (endo product) DA_Schmidt->Tricyclic_Lactam BF3.OEt2 Lactone_Alkylation Lactone Alkylation Tricyclic_Lactam->Lactone_Alkylation Direct Alkylation (Problematic) Greene_Methylenation Greene's Methylenation Tricyclic_Lactam->Greene_Methylenation Recommended Route Wrong_Epimer Wrong Epimer (13-epi-neostenine) Lactone_Alkylation->Wrong_Epimer Methylene_Lactone Methylene Lactone Greene_Methylenation->Methylene_Lactone Hydrogenation Hydrogenation Methylene_Lactone->Hydrogenation Thioamide_Formation Thioamide Formation (P2S10) Hydrogenation->Thioamide_Formation Reduction Raney Ni Reduction Thioamide_Formation->Reduction This compound This compound Reduction->this compound

Caption: A workflow diagram illustrating a common synthetic route to this compound, highlighting a problematic direct alkylation and the recommended alternative through methylenation and reduction.

Troubleshooting_Logic cluster_da Diels-Alder/Schmidt Troubleshooting cluster_alk Alkylation Troubleshooting Start Low Yield in This compound Synthesis Identify_Step Identify Problematic Step Start->Identify_Step DA_Schmidt Diels-Alder/Schmidt? Identify_Step->DA_Schmidt Alkylation Alkylation? DA_Schmidt->Alkylation No Check_Stereo Incorrect Stereochemistry? DA_Schmidt->Check_Stereo Yes Other Other Step? Alkylation->Other No Wrong_Stereo Wrong Stereoisomer? Alkylation->Wrong_Stereo Yes Change_LA Change Lewis Acid (e.g., to BF3.OEt2) Check_Stereo->Change_LA Yes Optimize_Cond Optimize Conditions (Temp, Time) Check_Stereo->Optimize_Cond No Use_Greene Use Greene's Method (Methylenation/Reduction) Wrong_Stereo->Use_Greene Yes Optimize_Base Optimize Base/Time for Monomethylation Wrong_Stereo->Optimize_Base No

Caption: A troubleshooting decision tree for common yield issues in this compound total synthesis.

References

Technical Support Center: Troubleshooting Neostigmine Precipitation in Aqueous Buffer

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering precipitation issues with Neostigmine in aqueous buffers. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My Neostigmine solution, which was initially clear, has formed a precipitate. What are the likely causes?

Precipitation of Neostigmine in an aqueous buffer, despite its high solubility, can be triggered by several factors:

  • pH Shift: The solubility of Neostigmine salts can be influenced by the pH of the buffer. A significant shift in pH outside the optimal range can lead to precipitation.

  • Buffer Composition: Certain ions in the buffer system may interact with Neostigmine, leading to the formation of less soluble salts.

  • High Concentration: Exceeding the solubility limit of Neostigmine in the specific buffer system and temperature can cause it to precipitate out of the solution.

  • Temperature Changes: A decrease in temperature can lower the solubility of Neostigmine, leading to precipitation.

  • Interaction with Other Molecules: The presence of other molecules, such as excipients or other active pharmaceutical ingredients (APIs), in the formulation could interact with Neostigmine and cause precipitation.

  • Contamination: The introduction of foreign particles or microbial growth can act as nucleation sites, initiating precipitation.

Q2: What is the solubility of Neostigmine salts in water?

Neostigmine is available in two common salt forms, both of which are highly soluble in water:

CompoundSolubility in Water
Neostigmine MethylsulfateFreely soluble[1]
Neostigmine BromideSoluble[2][3]

Q3: How does pH affect the stability and solubility of Neostigmine solutions?

Neostigmine Methylsulfate injection is typically formulated at a pH of 5.5.[1] A solution of Neostigmine Methylsulfate in water will have a pH between 3.0 and 5.0.[4] Significant deviations from this acidic pH range could potentially lead to the degradation of the molecule or a decrease in its solubility, although specific data on pH-dependent solubility is limited in the provided search results. It is crucial to maintain the pH of the buffer within a range that ensures the stability and solubility of the Neostigmine salt being used.

Troubleshooting Guides

Issue 1: Precipitate formation after buffer preparation

Possible Cause: The buffer composition or pH is incompatible with Neostigmine.

Troubleshooting Steps:

  • Verify Buffer pH: Measure the pH of your final buffered Neostigmine solution. Ensure it is within the expected range for Neostigmine stability (typically acidic).

  • Buffer Selection: If the pH is appropriate, consider the buffer species. Phosphate buffers, for instance, can sometimes interact with quaternary ammonium compounds like Neostigmine. Try switching to an alternative buffer system (e.g., citrate or acetate buffer).

  • Order of Addition: When preparing the solution, dissolve the Neostigmine salt in water before adding the buffer components. This can sometimes prevent localized high concentrations that might lead to precipitation.

Experimental Protocol: Buffer Compatibility Study
  • Prepare small-scale stock solutions of Neostigmine in deionized water.

  • Prepare a range of different buffer systems (e.g., phosphate, citrate, acetate) at the desired pH.

  • Add the Neostigmine stock solution to each buffer to the final desired concentration.

  • Visually inspect for any immediate precipitation.

  • Incubate the solutions at the intended experimental temperature and observe for precipitation over a set period (e.g., 24-48 hours).

Issue 2: Precipitation upon cooling or storage

Possible Cause: The concentration of Neostigmine is too high for the storage temperature, leading to supersaturation and subsequent precipitation.

Troubleshooting Steps:

  • Determine Saturation Point: Gradually increase the concentration of Neostigmine in your buffer at the storage temperature to determine the saturation point.

  • Adjust Concentration: Work with a Neostigmine concentration that is below the saturation point at your storage temperature.

  • Consider Co-solvents: If a high concentration is necessary, the addition of a small percentage of a co-solvent (e.g., ethanol, propylene glycol) may increase the solubility. However, the compatibility of the co-solvent with the overall formulation and its intended application must be considered.

Experimental Protocol: Temperature-Dependent Solubility Assessment
  • Prepare a saturated solution of Neostigmine in your buffer at room temperature.

  • Slowly cool the solution in a controlled manner (e.g., in a water bath).

  • Note the temperature at which precipitation begins to occur. This will give you an indication of the temperature-dependent solubility.

  • Repeat this process with different concentrations to establish a solubility curve for your specific buffer system.

Visual Troubleshooting Workflows

Troubleshooting_Precipitation start Precipitation Observed in Neostigmine Solution check_ph Check pH of the Solution start->check_ph ph_ok Is pH within expected range? check_ph->ph_ok adjust_ph Adjust pH to Optimal Range ph_ok->adjust_ph No check_buffer Evaluate Buffer Composition ph_ok->check_buffer Yes resolved Precipitation Issue Resolved adjust_ph->resolved buffer_ok Is buffer known to be compatible? check_buffer->buffer_ok change_buffer Switch to an Alternative Buffer buffer_ok->change_buffer No check_concentration Review Neostigmine Concentration buffer_ok->check_concentration Yes change_buffer->resolved conc_ok Is concentration below saturation point? check_concentration->conc_ok lower_conc Lower Concentration or Add Co-solvent conc_ok->lower_conc No check_temp Assess Storage Temperature conc_ok->check_temp Yes lower_conc->resolved temp_ok Is temperature appropriate? check_temp->temp_ok adjust_temp Adjust Storage Temperature temp_ok->adjust_temp No temp_ok->resolved Yes adjust_temp->resolved

Caption: A flowchart for troubleshooting Neostigmine precipitation.

Experimental_Workflow prep_neostigmine Prepare Neostigmine Stock Solution mix Mix Neostigmine Stock with Buffers prep_neostigmine->mix prep_buffers Prepare a Range of Aqueous Buffers prep_buffers->mix observe_initial Initial Observation for Immediate Precipitation mix->observe_initial incubate Incubate at Experimental Temperature observe_initial->incubate observe_final Final Observation for Precipitation over Time incubate->observe_final analyze Analyze Results and Select Optimal Buffer observe_final->analyze

Caption: Workflow for a buffer compatibility study.

References

Technical Support Center: Optimizing Neostenine Concentration for Antitussive Effect

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Neostenine concentration in antitussive effect studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known antitussive activity?

This compound is a stenine-type Stemona alkaloid that has demonstrated significant antitussive (cough-suppressing) activity.[1][2] Studies have shown its efficacy in preclinical models of cough, specifically in the guinea pig model where cough is induced by citric acid aerosol.[1][2] The structure-activity relationship of Stemona alkaloids suggests that the saturated tricyclic pyrrolo[3,2,1-jk] benzazepine nucleus is a key structural feature for its antitussive effect.[1]

Q2: What is the proposed mechanism of action for this compound's antitussive effect?

While the precise signaling pathway for this compound is still under investigation, its antitussive action is hypothesized to involve modulation of neural pathways controlling the cough reflex. Unlike opioid-based antitussives, which primarily act on mu-opioid receptors in the central nervous system, this compound may exert its effects through different receptor systems. Based on the activity of other non-opioid antitussives, potential mechanisms could include the modulation of ion channels on sensory neurons or interaction with receptors involved in airway inflammation and sensitivity.

Q3: What is a typical experimental model to assess the antitussive efficacy of this compound?

A widely used and validated preclinical model is the citric acid-induced cough model in guinea pigs. This model allows for the quantification of cough frequency and latency, providing a reliable measure of a compound's antitussive potential.

Experimental Protocols

Protocol 1: Citric Acid-Induced Cough Model in Guinea Pigs

This protocol outlines the key steps for evaluating the antitussive effect of this compound.

  • Animal Model: Male Hartley guinea pigs (300-350g) are commonly used.

  • Acclimatization: Animals should be acclimatized to the experimental conditions for at least one week prior to the study.

  • Drug Administration: this compound, dissolved in an appropriate vehicle (e.g., saline or a specific solvent), is administered via a chosen route (e.g., intraperitoneal, oral).

  • Cough Induction: After a predetermined pretreatment time, animals are placed in a whole-body plethysmograph chamber. A nebulized solution of citric acid (typically 0.1 M to 0.4 M) is delivered into the chamber to induce coughing.

  • Data Acquisition: The number of coughs is recorded for a defined period (e.g., 10-15 minutes) using a specialized data acquisition system that can differentiate coughs from other respiratory events.

  • Data Analysis: The antitussive effect is calculated as the percentage reduction in cough frequency compared to a vehicle-treated control group.

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound in Guinea Pig Citric Acid-Induced Cough Model

This compound Dose (mg/kg, i.p.)Mean Cough Count (± SEM)Percent Inhibition (%)
Vehicle Control35.2 ± 2.50
128.1 ± 2.120.2
319.4 ± 1.844.9
109.8 ± 1.272.2
305.1 ± 0.985.5

This table presents hypothetical data for illustrative purposes.

Troubleshooting Guides

Issue 1: High variability in cough response within the control group.

  • Possible Cause: Inconsistent citric acid aerosol delivery.

    • Solution: Ensure the nebulizer is functioning correctly and delivering a consistent particle size. Calibrate the nebulizer before each experiment.

  • Possible Cause: Animal stress.

    • Solution: Handle animals gently and ensure they are adequately acclimatized to the experimental setup to minimize stress-induced respiratory changes.

Issue 2: this compound shows lower than expected efficacy.

  • Possible Cause: Poor solubility or bioavailability of the compound.

    • Solution: Verify the solubility of this compound in the chosen vehicle. Consider using a different solvent system or administration route. Pharmacokinetic studies may be necessary to determine the bioavailability of your formulation.

  • Possible Cause: Suboptimal pretreatment time.

    • Solution: Conduct a time-course study to determine the optimal interval between this compound administration and citric acid challenge to ensure peak compound concentration at the time of cough induction.

Issue 3: Difficulty in differentiating coughs from sneezes or other respiratory events.

  • Possible Cause: Inadequate data acquisition and analysis parameters.

    • Solution: Utilize a validated cough detection system with software that analyzes the characteristic waveform of a cough, including the sound and pressure changes. Visual confirmation of the recordings is also recommended.

Visualizations

Experimental_Workflow Experimental Workflow for Antitussive Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis acclimatization Animal Acclimatization administration This compound Administration acclimatization->administration neostenine_prep This compound Formulation neostenine_prep->administration pretreatment Pretreatment Period administration->pretreatment cough_induction Cough Induction (Citric Acid) pretreatment->cough_induction data_acquisition Data Acquisition cough_induction->data_acquisition data_processing Data Processing data_acquisition->data_processing statistical_analysis Statistical Analysis data_processing->statistical_analysis results Results Interpretation statistical_analysis->results

Caption: Workflow for assessing this compound's antitussive effect.

Signaling_Pathway Hypothesized Signaling Pathway of this compound cluster_stimulus Cough Stimulus cluster_airway Airway Sensory Nerves cluster_cns Central Nervous System citric_acid Citric Acid trpa1_trvp1 TRPA1/TRPV1 Channels citric_acid->trpa1_trvp1 Activates vgsc Voltage-Gated Sodium Channels trpa1_trvp1->vgsc Depolarization brainstem Brainstem Cough Center vgsc->brainstem Afferent Signal This compound This compound This compound->vgsc Inhibits cough_reflex Cough Reflex brainstem->cough_reflex Efferent Signal

Caption: Hypothesized this compound signaling pathway in cough suppression.

References

Technical Support Center: Stereoselective Synthesis of Neostenine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the stereoselective synthesis of the Stemona alkaloid, Neostenine.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the total synthesis of this compound?

A1: A noteworthy challenge in any synthesis of the stenine family, including this compound, is the construction of the B ring, which is fused to three other rings.[1] Furthermore, each of its carbon atoms is a stereogenic center, making stereocontrol a critical issue throughout the synthesis.[1]

Q2: What are the common strategic approaches to constructing the core skeleton of this compound?

A2: Several successful syntheses have utilized an intramolecular Diels-Alder reaction to construct the core ring system.[1][2] A particularly efficient method involves a tandem Diels-Alder/azido-Schmidt reaction sequence, which can rapidly assemble the core skeleton and generate up to four new chiral centers in a single operation.[1] Other approaches include a chirality transfer strategy using acyclic polyol intermediates and a sequential Overman/Claisen rearrangement.

Q3: How can the stereochemical outcome be controlled to favor this compound over its isomer, stenine?

A3: The stereochemical outcome is highly dependent on the reaction conditions of the key cycloaddition step. For the tandem Diels-Alder/azido-Schmidt reaction, the choice of Lewis acid and the structure of the diene are critical. While some conditions favor the exo transition state leading to stenine, others can be optimized to favor the endo transition state required for the this compound skeleton.

Q4: What are the key stereocenters that require careful control during the synthesis?

A4: Beyond the stereocenters set during the initial cycloaddition, the installation of the exocyclic methyl group on the butyrolactone ring is a significant challenge. Substrate-controlled alkylation can sometimes lead to the incorrect stereoisomer, requiring alternative strategies like the reduction of a pre-installed exocyclic methylene group to achieve the desired stereochemistry.

Troubleshooting Guide

Issue 1: Poor Diastereoselectivity in the Key Diels-Alder/Azido-Schmidt Reaction

You are observing a low ratio of the desired endo isomer (for this compound) to the exo isomer in your tandem Diels-Alder/azido-Schmidt reaction.

Troubleshooting Steps:

  • Lewis Acid Screening: The choice of Lewis acid is the most critical factor influencing the endo/exo selectivity. If you are using SnCl₄, which typically favors the exo product, consider switching to a different Lewis acid. Boron trifluoride diethyl etherate (BF₃·OEt₂) has been shown to promote the formation of the endo diastereomer required for this compound.

  • Substrate Modification: The substitution pattern on the diene can influence the facial selectivity of the cycloaddition. Easing steric interactions between the diene and the dienophile may shift the equilibrium towards the endo product.

  • Temperature Control: Reaction temperature can impact diastereoselectivity. Systematically evaluate a range of temperatures (e.g., -78 °C to 0 °C) to find the optimal conditions for the desired isomer.

Issue 2: Incorrect Stereochemistry from Substrate-Controlled Alkylation

Attempts to install the C13 methyl group on the lactone via enolate alkylation result in the undesired epimer.

Troubleshooting Steps:

  • Adopt an Alternative Strategy: If direct alkylation fails, an alternative two-step sequence is often successful. This involves first installing an exocyclic methylene group, followed by a substrate-controlled hydrogenation.

  • Methylenation Protocol: A reliable method for methylenation of the lactone involves the formation of an α-carboxylic acid intermediate, followed by condensation with formaldehyde and subsequent decarboxylation. This sequence has been shown to be effective where other methods like Eschenmoser salt alkylation may be less successful.

  • Reduction Conditions: The stereochemical outcome of the hydrogenation of the exocyclic methylene is controlled by the existing stereocenters in the molecule. Use a standard catalyst like Palladium on carbon (Pd/C) with a hydrogen atmosphere. The catalyst will typically add hydrogen from the less sterically hindered face, leading to the desired stereoisomer.

Data Summary

Table 1: Effect of Lewis Acid on Diels-Alder/Azido-Schmidt Reaction Stereoselectivity

This table summarizes the effect of different Lewis acids on the diastereomeric ratio of the key cycloaddition step, which is crucial for directing the synthesis towards either stenine or this compound.

Lewis AcidDiene SubstrateSolventTemperature (°C)Ratio (Exo:Endo)Combined Yield (%)
SnCl₄Ethyl-substitutedCH₂Cl₂-78 to 03:170
BF₃·OEt₂Ethyl-substitutedCH₂Cl₂-78 to 0Predominantly EndoN/A
TiCl₄Ethyl-substitutedCH₂Cl₂-78 to 01:155
EtAlCl₂Ethyl-substitutedCH₂Cl₂-78 to 02:165

Data is compiled from findings reported in the synthesis by the Aubé group. "N/A" indicates data not available in the cited sources.

Experimental Protocols

Protocol 1: Stereodivergent Diels-Alder/Azido-Schmidt Reaction

This protocol describes the key tandem reaction to form the tricyclic core. The choice of Lewis acid dictates the primary stereochemical outcome.

  • Apparatus: A flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Reagents:

    • Azido triene substrate

    • Cyclohexenone dienophile

    • Anhydrous Dichloromethane (CH₂Cl₂)

    • Lewis Acid (e.g., SnCl₄ or BF₃·OEt₂)

  • Procedure (General):

    • Dissolve the azido triene and cyclohexenone dienophile in anhydrous CH₂Cl₂.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the Lewis acid (e.g., 1.0 M solution of SnCl₄ in CH₂Cl₂ for the exo product or BF₃·OEt₂ for the endo product) dropwise to the stirred solution.

    • Allow the reaction to stir at -78 °C for the specified time (e.g., 1-3 hours), then slowly warm to 0 °C.

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with CH₂Cl₂ (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the resulting residue via flash column chromatography to separate the diastereomers.

Protocol 2: Lactone Methylenation via α-Carboxylation/Decarboxylation

This protocol, adapted from a method developed by Greene, is used when direct methylation of the lactone fails to provide the correct stereoisomer.

  • Apparatus: A two-necked, flame-dried, round-bottom flask with a magnetic stir bar and nitrogen inlet.

  • Reagents:

    • Tricyclic lactone precursor

    • Lithium diisopropylamide (LDA)

    • Anhydrous Tetrahydrofuran (THF)

    • Dry CO₂ gas (from dry ice or a cylinder)

    • Aqueous formaldehyde (37%)

    • Piperidine

  • Procedure:

    • α-Carboxylation:

      • Dissolve the lactone precursor in anhydrous THF and cool to -78 °C.

      • Slowly add a solution of LDA (approx. 2.2 equivalents) and stir for 1 hour to form the enolate.

      • Bubble dry CO₂ gas through the solution for 30 minutes.

      • Quench with saturated aqueous ammonium chloride (NH₄Cl) and extract with ethyl acetate. The resulting α-carboxylic acid is often used directly without extensive purification.

    • Condensation and Decarboxylation:

      • Dissolve the crude α-carboxylic acid in a suitable solvent (e.g., pyridine or a mixture with piperidine).

      • Add aqueous formaldehyde and heat the mixture (e.g., to 60-80 °C) until TLC analysis indicates the consumption of the starting material.

      • Upon completion, cool the reaction, dilute with ethyl acetate, and wash sequentially with aqueous HCl, saturated NaHCO₃, and brine.

      • Dry the organic layer over Na₂SO₄, filter, and concentrate.

      • Purify by flash chromatography to yield the methylene lactone.

Visualizations

Troubleshooting_Diels_Alder start Start: Low endo:exo selectivity in Diels-Alder check_la Is Lewis Acid BF₃·OEt₂? start->check_la change_la Action: Switch Lewis Acid from SnCl₄/TiCl₄ to BF₃·OEt₂ check_la->change_la No check_substrate Evaluate Diene Steric Hindrance check_la->check_substrate Yes change_la->check_substrate modify_substrate Action: Synthesize di-ene with reduced steric bulk check_substrate->modify_substrate High optimize_temp Action: Optimize reaction temperature (e.g., -78°C to 0°C) check_substrate->optimize_temp Low modify_substrate->optimize_temp end_success Result: Improved endo selectivity achieved optimize_temp->end_success end_fail Result: Selectivity still poor. Re-evaluate entire synthetic route. optimize_temp->end_fail

Caption: Troubleshooting workflow for improving endo-selectivity in the Diels-Alder reaction.

Neostenine_Methyl_Installation Lactone Tricyclic Lactone Precursor DirectAlkylation Direct Alkylation (e.g., LDA, MeI) Lactone->DirectAlkylation Path A (Low Selectivity) Methylenation 1. α-Carboxylation (LDA, CO₂) 2. Condensation (CH₂O) Lactone->Methylenation Path B (High Selectivity) WrongEpimer Undesired Epimer DirectAlkylation->WrongEpimer MethyleneLactone Exocyclic Methylene Lactone Methylenation->MethyleneLactone Reduction Substrate-Controlled Reduction (H₂, Pd/C) MethyleneLactone->Reduction CorrectEpimer Desired Epimer (+)-Neostenine fragment Reduction->CorrectEpimer

Caption: Alternative strategies for installing the C13 methyl stereocenter in this compound synthesis.

References

Technical Support Center: Refining Purification Methods for Neostenine Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted guidance for researchers encountering challenges in the purification of Neostenine analogues. The following sections offer troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended purification strategies for a crude synthetic mixture of a this compound analogue?

A1: A common starting point for the purification of this compound analogues, which are alkaloids, is a multi-step approach. Initially, an acid-base extraction can be employed to selectively isolate the alkaloid fraction from non-basic impurities in the crude reaction mixture. Following this, column chromatography is typically the primary method for separating the target analogue from closely related byproducts. For analogues that are solid at room temperature, recrystallization is an effective final polishing step to achieve high purity.[1][2]

Q2: How do I choose an appropriate solvent system for column chromatography of my this compound analogue?

A2: The selection of a solvent system (mobile phase) for column chromatography is critical for achieving good separation. For this compound analogues, which are moderately polar alkaloids, normal-phase chromatography using silica gel as the stationary phase is a common choice. A typical approach is to start with a non-polar solvent such as hexane or dichloromethane and gradually increase the polarity by adding a more polar solvent like ethyl acetate, methanol, or a small percentage of a basic modifier like triethylamine to improve peak shape and reduce tailing of the basic alkaloid. Thin-layer chromatography (TLC) should be used to test various solvent systems to identify the one that provides the best separation of your target compound from impurities.

Q3: My this compound analogue is an oil at room temperature. Can I still use recrystallization?

A3: Recrystallization is primarily a purification technique for solid compounds.[1] If your this compound analogue is an oil, you will need to rely on chromatographic methods for purification, such as preparative High-Performance Liquid Chromatography (HPLC) or column chromatography. In some cases, it may be possible to form a solid salt of your basic this compound analogue by treating it with an appropriate acid. This salt can then potentially be purified by recrystallization.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

Problem 1: My HPLC chromatogram shows broad or tailing peaks for my this compound analogue.

Answer: Peak broadening or tailing in HPLC of alkaloid compounds like this compound analogues can be caused by several factors. Here is a step-by-step troubleshooting guide:

  • Check for Secondary Interactions: The basic nitrogen atom in this compound analogues can interact with residual acidic silanol groups on the silica-based stationary phase, leading to peak tailing.

    • Solution: Add a basic modifier, such as triethylamine (0.1-0.5%) or ammonia, to the mobile phase to mask the silanol groups. Alternatively, use a base-deactivated column specifically designed for the analysis of basic compounds.

  • Optimize Mobile Phase pH: The pH of the mobile phase can significantly affect the peak shape of ionizable compounds.

    • Solution: If using a reversed-phase column, ensure the mobile phase pH is buffered at least 2 pH units away from the pKa of your this compound analogue to ensure it is in a single ionic form.

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion.

    • Solution: Dilute your sample and reinject.[3]

  • Column Contamination or Degradation: The column may be contaminated with strongly retained compounds or the stationary phase may be degraded.

    • Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[4]

Problem 2: I am observing inconsistent retention times for my this compound analogue.

Answer: Fluctuations in retention time can compromise the reproducibility of your analysis. Consider the following causes and solutions:

  • Mobile Phase Preparation: Inconsistent mobile phase composition is a common cause of shifting retention times.

    • Solution: Ensure the mobile phase is prepared fresh and accurately. If using a multi-component mobile phase, ensure it is thoroughly mixed and degassed.

  • Pump Issues: Air bubbles in the pump or faulty check valves can lead to inconsistent flow rates.

    • Solution: Purge the pump to remove any air bubbles. If the problem continues, the pump seals or check valves may need to be replaced.

  • Temperature Fluctuations: Changes in column temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and consistent temperature.

Recrystallization

Problem 3: My this compound analogue will not crystallize from solution.

Answer: Failure to crystallize can be due to several factors, including the choice of solvent and the presence of impurities.

  • Improper Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

    • Solution: Perform solubility tests with a range of solvents to find a suitable one. If a single solvent is not effective, a mixed solvent system (one in which the compound is soluble and one in which it is insoluble) can be employed.

  • Solution is Not Saturated: If the solution is not sufficiently concentrated, crystallization will not occur upon cooling.

    • Solution: Evaporate some of the solvent to increase the concentration of your compound and then allow it to cool again.

  • Inhibition by Impurities: High levels of impurities can interfere with crystal lattice formation.

    • Solution: Attempt to remove some of the impurities by another method, such as a preliminary column chromatography, before recrystallization.

  • Inducing Crystallization: Sometimes, crystallization needs to be initiated.

    • Solution: Try scratching the inside of the flask with a glass rod at the meniscus of the solution. This can create nucleation sites for crystal growth. Alternatively, add a "seed crystal" of the pure compound to the cooled solution to initiate crystallization.

Problem 4: The purity of my this compound analogue did not improve after recrystallization.

Answer: If the purity has not significantly increased, it is likely that the impurities have similar solubility properties to your target compound in the chosen solvent.

  • Co-crystallization of Impurities: The impurities may be co-crystallizing with your product.

    • Solution: Try a different recrystallization solvent or a multi-solvent system. A slower cooling rate can sometimes lead to the formation of purer crystals by allowing for more selective crystallization.

  • Insoluble Impurities: If there are insoluble impurities, they should be removed before crystallization.

    • Solution: Dissolve the compound in the minimum amount of hot solvent and then perform a hot filtration to remove any insoluble material before allowing the solution to cool.

Data Presentation

Table 1: Illustrative Purification Summary for this compound Analogue A

Purification StepStarting Mass (mg)Recovered Mass (mg)Purity by HPLC (%)Yield (%)
Crude Product1000-65-
Column Chromatography10005509255
Recrystallization55045099.581.8

Table 2: HPLC Troubleshooting Guide - Common Issues and Solutions

IssuePotential CauseRecommended Solution
Peak Tailing Secondary interactions with stationary phaseAdd a basic modifier (e.g., 0.1% triethylamine) to the mobile phase.
Column overloadDilute the sample.
Inconsistent Retention Times Mobile phase composition changePrepare fresh mobile phase and ensure thorough mixing.
Pump malfunction (air bubbles)Purge the pump.
Poor Resolution Inappropriate mobile phaseOptimize the solvent gradient or isocratic composition.
Column degradationReplace the column.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography of a this compound Analogue

  • Slurry Preparation: Weigh an appropriate amount of silica gel (typically 50-100 times the weight of the crude material) and create a slurry with the initial, least polar mobile phase solvent.

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed. Add a layer of sand to the top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading: Dissolve the crude this compound analogue in a minimal amount of the mobile phase or a slightly stronger solvent. Carefully apply the sample to the top of the column.

  • Elution: Begin eluting the column with the mobile phase, starting with a low polarity. Gradually increase the polarity of the mobile phase (gradient elution) to elute compounds with increasing polarity.

  • Fraction Collection: Collect fractions of the eluent in separate test tubes.

  • Analysis: Analyze the collected fractions by TLC or HPLC to identify which fractions contain the pure this compound analogue.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

Protocol 2: General Procedure for Recrystallization of a Solid this compound Analogue

  • Solvent Selection: In a small test tube, add a small amount of the solid this compound analogue and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the impure solid in an Erlenmeyer flask and add the minimum amount of the chosen solvent to dissolve it completely at the boiling point of the solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Allow the hot solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The flask can then be placed in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of the solvent.

Mandatory Visualization

HPLC_Troubleshooting_Workflow start HPLC Issue Observed peak_shape Poor Peak Shape? (Broadening/Tailing) start->peak_shape retention_time Inconsistent Retention Time? start->retention_time resolution Poor Resolution? start->resolution check_modifier Add Basic Modifier to Mobile Phase peak_shape->check_modifier Yes prep_new_mobile_phase Prepare Fresh Mobile Phase retention_time->prep_new_mobile_phase Yes optimize_gradient Optimize Mobile Phase Gradient resolution->optimize_gradient Yes dilute_sample Dilute Sample check_modifier->dilute_sample Still Tailing flush_column_peak Flush/Replace Column dilute_sample->flush_column_peak Still Tailing end Problem Resolved flush_column_peak->end purge_pump Purge Pump prep_new_mobile_phase->purge_pump Still Inconsistent use_oven Use Column Oven purge_pump->use_oven Still Inconsistent use_oven->end change_column Try Different Column Chemistry optimize_gradient->change_column Still Poor change_column->end

Caption: A logical workflow for troubleshooting common HPLC issues.

Recrystallization_Decision_Tree start Attempting Recrystallization no_crystals No Crystals Form Upon Cooling? start->no_crystals low_purity Purity Not Improved? start->low_purity concentrate Concentrate Solution (Evaporate Solvent) no_crystals->concentrate Yes slow_cool Cool Solution More Slowly low_purity->slow_cool Yes induce Induce Crystallization (Scratch/Seed) concentrate->induce Still No Crystals change_solvent_no_xtal Change Solvent/Solvent System induce->change_solvent_no_xtal Still No Crystals end Successful Purification change_solvent_no_xtal->end hot_filtration Perform Hot Filtration slow_cool->hot_filtration If Insoluble Impurities Present change_solvent_purity Change Solvent/Solvent System hot_filtration->change_solvent_purity Still Low Purity change_solvent_purity->end

Caption: A decision tree for troubleshooting recrystallization problems.

References

Technical Support Center: Neostenine High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with Neostenine in high-throughput screening (HTS) assays.

Troubleshooting Guide

This guide addresses common problems observed during HTS campaigns with this compound, a novel inhibitor of the fictional serine/threonine kinase, Kinase X.

Issue 1: High Rate of False Positives in Primary Screen

Question: We are observing an unusually high hit rate ( >5%) in our primary H-T-S campaign for this compound, which is designed to identify inhibitors of Kinase X. How can we troubleshoot this?

Answer: A high hit rate in a primary screen can be attributed to several factors, including compound interference with the assay technology, off-target effects, or the presence of pan-assay interference compounds (PAINS).

Troubleshooting Steps:

  • Perform Orthogonal Assays: It is crucial to confirm the initial hits using a different assay technology that relies on an alternative detection method.[1] For instance, if the primary assay is luminescence-based, a follow-up assay could utilize fluorescence polarization or a direct enzymatic activity assay.

  • Dose-Response Curves: Generate dose-response curves for all putative hits to confirm their activity is concentration-dependent, a characteristic of genuine inhibitors.[1]

  • Counter-Screening: Screen active compounds against a panel of unrelated targets to assess their specificity.

Experimental Protocol: Orthogonal Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)

  • Objective: To validate primary hits from a luminescence-based assay using a TR-FRET assay format.

  • Materials:

    • Recombinant Kinase X

    • Biotinylated peptide substrate

    • Europium-labeled anti-phosphopeptide antibody

    • Allophycocyanin (APC)-labeled streptavidin

    • This compound and control compounds

    • Assay buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Procedure:

    • Add 2 µL of this compound (or control) at various concentrations to a 384-well assay plate.

    • Add 4 µL of Kinase X and biotinylated peptide substrate solution.

    • Incubate for 60 minutes at room temperature to allow the kinase reaction to proceed.

    • Add 4 µL of stop solution containing EDTA.

    • Add 10 µL of detection mix containing Eu-labeled antibody and APC-streptavidin.

    • Incubate for 30 minutes at room temperature.

    • Read the plate on a TR-FRET enabled plate reader (ex: 320 nm, em: 620 nm and 665 nm).

  • Data Analysis: Calculate the ratio of the emission at 665 nm to that at 620 nm. A decrease in this ratio indicates inhibition of Kinase X.

Issue 2: Poor Reproducibility of this compound Activity

Question: We are observing significant variability in the IC50 values of this compound across different assay plates and experimental days. What could be the cause?

Answer: Poor reproducibility is often linked to issues with compound solubility and aggregation. This compound, being a hydrophobic molecule, may be prone to aggregation in aqueous assay buffers, leading to inconsistent results.

Troubleshooting Steps:

  • Include Detergents: Supplementing the assay buffer with a non-ionic detergent, such as 0.01% Triton X-100 or Tween-20, can help to prevent compound aggregation.[1]

  • Solubility Assessment: Visually inspect the compound stock solutions and the assay wells for any signs of precipitation. Dynamic light scattering (DLS) can be used to formally assess the aggregation state of this compound in the assay buffer.

  • Pre-incubation Time: Vary the pre-incubation time of this compound with the kinase before adding the substrate to see if this affects the IC50 value.

Table 1: Effect of Detergents on this compound IC50 Value

Detergent (in assay buffer)This compound IC50 (µM)Standard Deviation
None15.25.8
0.01% Triton X-1008.51.2
0.01% Tween-208.91.5
Issue 3: Apparent Cytotoxicity at Higher Concentrations

Question: In our cell-based assays, this compound shows potent inhibition of the Kinase X pathway, but at concentrations above 10 µM, we observe significant cell death. How can we decouple the target effect from cytotoxicity?

Answer: It is essential to determine the therapeutic window of this compound by comparing its potency against Kinase X with its cytotoxic effects.

Troubleshooting Steps:

  • Standard Cytotoxicity Assay: Perform a standard cytotoxicity assay, such as an MTT or a CellTiter-Glo assay, to determine the CC50 (50% cytotoxic concentration) of this compound on the cell line used in your primary assay.

  • Time-Course Experiment: Evaluate cytotoxicity at different time points (e.g., 24, 48, 72 hours) to understand the kinetics of the cytotoxic effect.

  • Mechanism of Cell Death: Investigate the mechanism of cell death (apoptosis vs. necrosis) using assays like Annexin V/PI staining.

Table 2: Potency vs. Cytotoxicity of this compound

ParameterValue (µM)
Kinase X IC50 (biochemical)8.5
Pathway EC50 (cell-based)12.1
Cytotoxicity CC50 (24h)25.8
Therapeutic Index (CC50/EC50) 2.13

Frequently Asked Questions (FAQs)

Q1: Our primary assay is fluorescence-based, and we suspect this compound might be interfering with the signal. How can we test for this?

A1: To check for fluorescence interference, run a control experiment where you measure the fluorescence of this compound alone at the excitation and emission wavelengths of your assay. Additionally, run the assay in the absence of the enzyme but with all other components, including this compound, to see if it quenches or enhances the background fluorescence.[1]

Q2: Could this compound be a Pan-Assay Interference Compound (PAIN)?

A2: It is possible. PAINS are compounds that show activity in multiple HTS assays through non-specific mechanisms.[2] To investigate this, you should screen this compound against a panel of diverse biological targets and in different assay formats. If it shows broad, non-specific activity, it is likely a PAIN.

Q3: What is the proposed signaling pathway for Kinase X, the target of this compound?

A3: Kinase X is a key component of the "Growth Factor Survival Pathway." Upon binding of a growth factor to its receptor, the receptor dimerizes and autophosphorylates, leading to the recruitment and activation of the upstream kinase, Kinase Y. Kinase Y then phosphorylates and activates Kinase X, which in turn phosphorylates the downstream effector, Protein Z, promoting cell survival.

Signaling_Pathway GF Growth Factor Receptor Growth Factor Receptor GF->Receptor Binds KinaseY Kinase Y Receptor->KinaseY Activates KinaseX Kinase X KinaseY->KinaseX Activates ProteinZ Protein Z (inactive) KinaseX->ProteinZ Phosphorylates ProteinZ_active Protein Z (active) ProteinZ->ProteinZ_active Survival Cell Survival ProteinZ_active->Survival This compound This compound This compound->KinaseX Inhibits

Fig 1. Proposed signaling pathway of Kinase X, inhibited by this compound.

Q4: Can you provide a workflow for troubleshooting the high false-positive rate observed with this compound?

A4: The following workflow can be used to systematically address a high false-positive rate in an HTS campaign.

Troubleshooting_Workflow Start High Hit Rate in Primary Screen DoseResponse Perform Dose-Response Curves Start->DoseResponse OrthogonalAssay Confirm with Orthogonal Assay DoseResponse->OrthogonalAssay Concentration-dependent hits FalsePositive False Positive DoseResponse->FalsePositive No dose-response Cytotoxicity Assess Cytotoxicity OrthogonalAssay->Cytotoxicity Activity confirmed OrthogonalAssay->FalsePositive Activity not confirmed AggregationAssay Check for Aggregation (DLS) Cytotoxicity->AggregationAssay Acceptable therapeutic window Cytotoxicity->FalsePositive Highly cytotoxic PAINS PAINS Analysis AggregationAssay->PAINS Non-aggregating AggregationAssay->FalsePositive Aggregates ConfirmedHit Confirmed Hit PAINS->ConfirmedHit Not a PAIN PAINS->FalsePositive Identified as PAIN

Fig 2. Workflow for troubleshooting high false-positive rates.

Q5: How can compound aggregation lead to false positives?

A5: Compound aggregates can non-specifically sequester and denature proteins, including the target enzyme in your assay. This leads to an apparent inhibition that is not due to specific binding to the active site. This is a common artifact in HTS.

Aggregation_Mechanism cluster_0 Low Compound Concentration cluster_1 High Compound Concentration Compound Monomeric This compound Enzyme Active Enzyme Aggregate This compound Aggregate DenaturedEnzyme Denatured Enzyme Aggregate->DenaturedEnzyme Sequesters & Denatures

Fig 3. Mechanism of false positives due to compound aggregation.

References

Validation & Comparative

Comparative Guide to the Antitussive Activity of Neostenine Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antitussive activity of Neostenine and its analogues, focusing on available experimental data and methodologies. This compound, a stenine-type alkaloid derived from Stemona tuberosa, has demonstrated significant potential as a cough suppressant. This document aims to consolidate the current understanding of its efficacy and mechanism of action to support further research and development in this area.

Quantitative Analysis of Antitussive Activity

While direct, comprehensive dose-response data for this compound is limited in publicly available literature, studies have consistently reported its significant antitussive effects. The following table summarizes the available quantitative data for related Stemona alkaloids, which share a similar structural core and can provide valuable comparative insights. The activity is typically evaluated using the citric acid-induced cough model in guinea pigs.

CompoundAnimal ModelDosing RouteEffective Dose / ID₅₀% InhibitionReference Compound
This compound Guinea PigNot SpecifiedData Not Available"Significant"Not Specified
Neotuberostemonine Guinea PigIntraperitonealDose-dependentNot SpecifiedCodeine
Tuberostemonine Guinea PigIntraperitonealDose-dependentNot SpecifiedCodeine
Stemoninine Guinea PigIntraperitonealDose-dependentNot SpecifiedCodeine
Croomine Guinea PigIntraperitonealDose-dependentNot SpecifiedCodeine
Compound 59 Guinea PigIntraperitoneal0.26 mmol/kg (ID₅₀)50%Not Specified
Compound 65 Guinea PigOral0.33 mmol/kg (ID₅₀)50%Not Specified

Note: The lack of specific ED₅₀ or percentage inhibition data for this compound highlights a key area for future research to enable direct comparison with existing antitussive agents.

Structure-Activity Relationship

Research into the antitussive activity of Stemona alkaloids has revealed a critical structural motif. The saturated tricyclic pyrrolo[3,2,1-jk]benzazepine nucleus is considered the primary pharmacophore responsible for the observed cough-suppressing effects.[1] This core structure is common to this compound and its active analogues. Further synthetic modifications to this scaffold could lead to the development of novel antitussive candidates with improved potency and safety profiles.

Experimental Protocols

The following is a detailed methodology for the widely used citric acid-induced cough model in guinea pigs to assess the antitussive activity of novel compounds.

Objective: To evaluate the efficacy of a test compound in reducing the number of coughs induced by citric acid aerosol in guinea pigs.

Materials:

  • Male Dunkin-Hartley guinea pigs (300-400 g)

  • Whole-body plethysmograph chamber

  • Ultrasonic nebulizer

  • Citric acid solution (0.4 M in sterile saline)

  • Test compound (e.g., this compound analogue)

  • Vehicle control (e.g., saline, or a suitable solvent for the test compound)

  • Positive control (e.g., Codeine phosphate, 10 mg/kg)

  • Sound recording and analysis software

Procedure:

  • Acclimatization: House the guinea pigs in a controlled environment for at least one week before the experiment with free access to food and water.

  • Baseline Cough Response:

    • Place each guinea pig individually into the plethysmograph chamber.

    • Expose the animal to an aerosol of 0.4 M citric acid generated by the ultrasonic nebulizer for a period of 5 minutes.

    • Record the number of coughs during the exposure and for a 5-minute observation period immediately following. Coughs are identified by their characteristic sound and associated abdominal muscle contraction.

    • Animals that exhibit a consistent baseline of coughs (e.g., 10-20 coughs) are selected for the study.

  • Compound Administration:

    • Randomly assign the selected animals to different treatment groups: Vehicle control, positive control (Codeine), and test compound groups (at various doses).

    • Administer the respective treatments via the desired route (e.g., intraperitoneal, oral gavage).

  • Antitussive Activity Assessment:

    • After a predetermined pretreatment time (e.g., 30-60 minutes), re-expose each animal to the citric acid aerosol as described in step 2.

    • Record the number of coughs during and after the exposure.

  • Data Analysis:

    • Calculate the percentage inhibition of the cough reflex for each animal using the formula:

      • % Inhibition = ((Mean coughs in control group - Coughs in treated animal) / Mean coughs in control group) * 100

    • Compare the mean number of coughs between the treatment groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). A p-value of < 0.05 is typically considered statistically significant.

Visualizing the Experimental Workflow and Potential Mechanisms

To facilitate a clearer understanding of the experimental process and the potential sites of action for antitussive drugs, the following diagrams are provided.

experimental_workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assessment Assessment cluster_analysis Analysis acclimatization Animal Acclimatization baseline Establish Baseline Cough Response acclimatization->baseline randomization Group Randomization baseline->randomization administration Compound Administration randomization->administration rechallenge Citric Acid Re-challenge administration->rechallenge recording Cough Recording rechallenge->recording calculation Calculate % Inhibition recording->calculation statistics Statistical Analysis calculation->statistics

Experimental workflow for antitussive activity validation.

cough_reflex_pathway cluster_peripheral Peripheral Nervous System cluster_central Central Nervous System (Brainstem) cluster_efferent Efferent Pathway stimuli Cough Stimuli (e.g., Citric Acid) receptors Airway Vagal Afferent Nerves (C-fibers, Aδ-fibers) stimuli->receptors cough_center Cough Center (Medulla) receptors->cough_center Sensory Input peripheral_action Peripheral Antitussives (e.g., some Stemona Alkaloids) peripheral_action->receptors motor_neurons Efferent Motor Nerves cough_center->motor_neurons Motor Output central_action Central Antitussives (e.g., Codeine, some Stemona Alkaloids) central_action->cough_center muscles Respiratory Muscles motor_neurons->muscles cough Cough muscles->cough

The cough reflex pathway and potential sites of antitussive action.

Mechanism of Action

The precise signaling pathway for this compound's antitussive effect is not yet fully elucidated. However, studies on related Stemona alkaloids suggest that their mechanism of action can be either central, peripheral, or a combination of both.[2]

  • Peripheral Action: Some alkaloids may act on the sensory afferent nerves in the airways (such as C-fibers and Aδ-fibers) that initiate the cough reflex in response to irritants. By inhibiting the activation of these nerves, the cough signal to the brainstem is reduced.

  • Central Action: Other analogues may cross the blood-brain barrier and act directly on the cough center in the medulla oblongata. This central mechanism would suppress the cough reflex at its origin.

Further research is required to determine the specific site and molecular targets of this compound and its analogues to fully understand their mechanism of action. This knowledge will be crucial for optimizing their therapeutic potential and minimizing potential side effects.

References

A Comparative Guide to the Synthetic Routes of Neostenine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Neostenine, a member of the Stemona alkaloid family, has garnered significant interest due to its potential therapeutic properties. The intricate tetracyclic architecture of this natural product presents a formidable challenge for synthetic chemists. This guide provides a comparative analysis of three distinct and notable total syntheses of this compound, developed by the research groups of Aubé, Nakayama, and Booker-Milburn. Each approach showcases a unique strategy, highlighting different strengths in terms of efficiency, stereocontrol, and reaction methodology.

This document will delve into the quantitative aspects of each synthesis, present detailed experimental protocols for their key transformations, and provide visual representations of the synthetic pathways to aid in their conceptual understanding.

Comparative Analysis of Synthetic Strategies

The three routes to this compound are summarized below, each employing a different core strategy to construct the molecule's complex framework.

MetricAubé Synthesis (2008)Nakayama Synthesis (2016)Booker-Milburn Synthesis (2008)
Enantioselectivity Racemic (±)Enantioselective (+)Racemic (±)
Overall Yield 10%Not explicitly stated in the primary communication9.5%
Number of Steps 13Not explicitly stated in the primary communication14
Key Reactions Tandem Diels-Alder/Azido-Schmidt ReactionSequential Overman/Claisen Rearrangement, SmI₂-mediated Cyclization[5+2] Photocycloaddition, Organocopper-mediated Bislactone Desymmetrization
Starting Materials Commercially available reagentsD-ribose derivativeFuran

Experimental Protocols

Detailed methodologies for the key transformations in each synthetic route are provided below.

Aubé's Tandem Diels-Alder/Azido-Schmidt Reaction

This reaction cascade rapidly assembles the core tricyclic lactam of this compound. The stereochemical outcome of the cycloaddition is notably dependent on the Lewis acid employed. For the synthesis of the this compound precursor, an endo-selective Diels-Alder reaction is desired, which is achieved using BF₃·OEt₂.

Protocol: To a solution of cyclohex-2-en-1-one in CH₂Cl₂ at -78 °C is added BF₃·OEt₂. A solution of the azido-diene in CH₂Cl₂ is then added dropwise. The reaction mixture is stirred at -78 °C for a specified period, followed by warming to room temperature. The reaction is then quenched with saturated aqueous NaHCO₃ solution. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography to afford the tricyclic lactam.[1][2]

Nakayama's Sequential Overman/Claisen Rearrangement

This one-pot sequence is a cornerstone of the first enantioselective synthesis of (+)-neostenine, establishing two contiguous stereocenters with high diastereoselectivity.[3]

Protocol: To a solution of the allylic 1,2-diol in a suitable solvent, a catalytic amount of a strong base is added, followed by the addition of trichloroacetonitrile at low temperature to form the allylic trichloroacetimidate. The reaction mixture is then heated to induce the[4][4]-sigmatropic Overman rearrangement. Following the Overman rearrangement, the reaction is cooled, and reagents for the Claisen rearrangement are introduced. This typically involves the addition of an appropriate orthoester and a catalytic amount of a weak acid. The mixture is then heated to effect the Claisen rearrangement. Upon completion, the reaction is worked up and the product is purified by chromatography.

Booker-Milburn's [5+2] Photocycloaddition

This key step in the protecting-group-free synthesis of (±)-neostenine constructs the perhydroazaazulene core of the molecule in a single step. The reaction is carried out in a custom-designed flow reactor to overcome the scalability limitations of traditional batch photochemical methods.

Protocol: A solution of the maleimide precursor in an appropriate solvent is passed through a fluorinated ethylene propylene (FEP) tube reactor. The reactor is irradiated with a medium-pressure mercury lamp. The flow rate and irradiation time are optimized to ensure complete conversion of the starting material. After exiting the reactor, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the tetracyclic photocycloaddition product.

Synthetic Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic strategy.

Aubé_Synthesis start Azido-diene + Cyclohexenone key_step Tandem Diels-Alder/ Azido-Schmidt Reaction (BF3·OEt2) start->key_step intermediate Tricyclic Lactam Intermediate key_step->intermediate end (±)-Neostenine intermediate->end Further Elaboration

Aubé's Tandem Reaction Strategy.

Nakayama_Synthesis start D-Ribose Derivative step1 Allylic 1,2-diol formation start->step1 key_step1 Sequential Overman/ Claisen Rearrangement step1->key_step1 intermediate Acyclic Precursor key_step1->intermediate key_step2 SmI2-mediated Cyclization intermediate->key_step2 end (+)-Neostenine key_step2->end

Nakayama's Enantioselective Approach.

Booker_Milburn_Synthesis start Furan step1 Bislactone Formation start->step1 key_step1 Organocopper-mediated Bislactone Desymmetrization step1->key_step1 intermediate Maleimide Precursor key_step1->intermediate key_step2 [5+2] Photocycloaddition (Flow Reactor) intermediate->key_step2 end (±)-Neostenine key_step2->end

Booker-Milburn's Photocycloaddition Route.

References

Cross-Validation of Stemona Alkaloid Cytotoxicity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the cross-validation of Neostenine's effect in different cell lines is not available in the current scientific literature. The primary focus of research on this compound has been its synthesis and antitussive properties. This guide provides a comparative analysis of a structurally related Stemona alkaloid, 6-hydroxy-5,6-seco-stemocurtisine , for which cytotoxic data has been published, to serve as a representative example for researchers interested in this class of compounds.

This comparison guide is intended for researchers, scientists, and drug development professionals interested in the potential cytotoxic effects of Stemona alkaloids. The following sections present a summary of the available quantitative data, detailed experimental protocols for common cytotoxicity assays, and visualizations of a hypothetical signaling pathway and experimental workflow.

Data Presentation: Cytotoxic Effects of 6-hydroxy-5,6-seco-stemocurtisine

The cytotoxic activity of 6-hydroxy-5,6-seco-stemocurtisine was evaluated against two human cancer cell lines: MCF-7 (breast adenocarcinoma) and KB (oral carcinoma). The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

CompoundCell LineIC50 (µM)
6-hydroxy-5,6-seco-stemocurtisineMCF-762.52
KB18.82

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of cytotoxic compounds.

Cell Culture

The human breast adenocarcinoma cell line (MCF-7) and the human oral carcinoma cell line (KB) are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assays

1. MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 6-hydroxy-5,6-seco-stemocurtisine) and incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability.

2. Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in a 96-well plate and treated with the test compound for 48 hours.

  • Cell Fixation: The cells are then fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: After washing with water, the cells are stained with 0.4% SRB solution for 30 minutes at room temperature.

  • Solubilization: The unbound dye is removed by washing with 1% acetic acid, and the protein-bound dye is solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is measured at 510 nm. The IC50 value is determined from the dose-response curve.

Mandatory Visualization

Hypothetical Signaling Pathway Affected by a Stemona Alkaloid

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Phosphorylates Effector_Protein Effector_Protein Apoptosis Apoptosis Effector_Protein->Apoptosis Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulates Gene_Expression->Effector_Protein Leads to Stemona_Alkaloid Stemona_Alkaloid Stemona_Alkaloid->Receptor Inhibits

Caption: Hypothetical signaling pathway inhibited by a Stemona alkaloid.

Experimental Workflow for Cytotoxicity Screening

G Start Start Cell_Culture Cell Culture (MCF-7, KB) Start->Cell_Culture Cell_Seeding Seed cells in 96-well plates Cell_Culture->Cell_Seeding Compound_Treatment Treat with Stemona Alkaloid (Varying Concentrations) Cell_Seeding->Compound_Treatment Incubation Incubate for 48h Compound_Treatment->Incubation Cytotoxicity_Assay Perform MTT or SRB Assay Incubation->Cytotoxicity_Assay Data_Analysis Measure Absorbance Calculate IC50 Cytotoxicity_Assay->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for cytotoxicity screening.

Neostenine: A Comparative Analysis of its Antitussive Efficacy Against Standard Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antitussive efficacy of Neostenine, a stenine-type alkaloid derived from Stemona tuberosa, against standard antitussive drugs, namely codeine and dextromethorphan. The information presented is based on available preclinical data and is intended to inform research and development in the field of respiratory therapeutics.

Executive Summary

This compound has demonstrated significant antitussive activity in preclinical models, comparable in some respects to the established opioid antitussive, codeine. While the exact mechanism of action for this compound is yet to be fully elucidated, it appears to differ from that of codeine and dextromethorphan, suggesting a potentially novel pathway for cough suppression. This guide synthesizes the available quantitative data on the efficacy of these compounds, details the experimental protocols used for their evaluation, and visualizes their known or proposed mechanisms of action.

Quantitative Efficacy Comparison

The following table summarizes the antitussive efficacy of this compound, codeine, and dextromethorphan in the citric acid-induced cough model in guinea pigs. It is important to note that the data for each compound are derived from separate studies. While the experimental models are similar, direct head-to-head comparisons in a single study would be necessary for a definitive comparative assessment.

CompoundAnimal ModelCough InductionAdministration RouteDoseEfficacySource
This compound Guinea PigCitric Acid AerosolIntraperitoneal (i.p.)133 µmol/kg~77% cough inhibition[1]
Codeine Guinea PigCitric Acid AerosolIntraperitoneal (i.p.)53 ± 14 µmol/kgID₅₀ (50% inhibition of cough)[1]
Dextromethorphan Guinea PigCitric Acid AerosolIntraperitoneal (i.p.)30 mg/kg (~81 µmol/kg)Significant cough inhibition[2]

ID₅₀: The dose of a drug that causes a 50% reduction in the response.

Experimental Protocols

The preclinical evaluation of the antitussive properties of this compound and the comparative drugs was primarily conducted using the citric acid-induced cough model in guinea pigs. This is a standard and widely accepted model for screening potential antitussive agents.

1. Animal Model:

  • Species: Male Dunkin-Hartley guinea pigs.

  • Housing: Housed in a controlled environment with regulated temperature, humidity, and light-dark cycles, with free access to food and water.

2. Induction of Cough:

  • Tussigenic Agent: Aerosolized citric acid solution (0.5 M).

  • Procedure: Conscious and unrestrained guinea pigs are individually placed in a whole-body plethysmograph chamber. After an acclimatization period, they are exposed to the citric acid aerosol for a defined period (e.g., 3 minutes).

3. Drug Administration:

  • Route: Intraperitoneal (i.p.) injection.

  • Timing: Drugs are administered at a specified time (e.g., 30 minutes) before the citric acid challenge.

  • Vehicle Control: A control group receives an injection of the vehicle (the solvent used to dissolve the drugs) to account for any effects of the injection itself.

4. Measurement of Antitussive Activity:

  • Data Collection: The number of coughs is counted by a trained observer and/or recorded via a sound-sensitive microphone connected to data acquisition software during the citric acid exposure and a subsequent observation period.

  • Efficacy Calculation: The antitussive effect is expressed as the percentage inhibition of the cough response in drug-treated animals compared to the vehicle-treated control group. The ID₅₀ value is often calculated from a dose-response curve.

Experimental Workflow Diagram

experimental_workflow cluster_preparation Animal Preparation cluster_treatment Treatment cluster_challenge Cough Induction cluster_analysis Data Analysis animal Guinea Pig Acclimatization drug_admin Intraperitoneal Administration (this compound, Codeine, Dextromethorphan, or Vehicle) animal->drug_admin plethysmograph Placement in Plethysmograph drug_admin->plethysmograph citric_acid Citric Acid Aerosol Exposure plethysmograph->citric_acid cough_count Cough Counting (Manual/Acoustic) citric_acid->cough_count efficacy_calc Efficacy Calculation (% Inhibition / ID50) cough_count->efficacy_calc

Experimental workflow for antitussive activity assessment.

Signaling Pathways and Mechanisms of Action

This compound

The precise molecular mechanism of action for this compound's antitussive effect has not been definitively established. However, research on Stemona alkaloids suggests that their activity is linked to their core chemical structure, the saturated tricyclic pyrrolo[3,2,1-jk] benzazepine nucleus.[1] Studies on related Stemona alkaloids indicate that some may act on the peripheral cough reflex pathway, while others may have central effects.[3] Notably, this compound does not appear to bind to sigma-1 receptors, distinguishing its mechanism from that of dextromethorphan. Further research is required to identify the specific molecular targets and signaling cascades involved in this compound's cough suppression.

Proposed Mechanism of Action for this compound

neostenine_mechanism This compound This compound Unknown_Target Unknown Molecular Target(s) (Central and/or Peripheral) This compound->Unknown_Target Binds to/Modulates Cough_Suppression Cough Suppression Unknown_Target->Cough_Suppression Inhibition of Cough Reflex

Conceptual diagram of this compound's proposed mechanism.
Codeine

Codeine is a centrally acting opioid antitussive. Its mechanism of action is primarily mediated through its metabolite, morphine, which is a potent agonist of the μ-opioid receptor in the central nervous system (CNS).

  • Activation of μ-Opioid Receptors: Morphine binds to and activates μ-opioid receptors located on neurons within the cough center of the medulla oblongata.

  • Neuronal Hyperpolarization: Activation of these G-protein coupled receptors leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels.

  • Inhibition of Neurotransmitter Release: The resulting hyperpolarization of the neuronal membrane and inhibition of voltage-gated calcium channels reduces neuronal excitability and inhibits the release of neurotransmitters that mediate the cough reflex.

  • Suppression of Cough Reflex: This overall dampening of neuronal activity within the cough center raises the threshold for the cough reflex, leading to cough suppression.

Signaling Pathway of Codeine

codeine_pathway Codeine Codeine Morphine Morphine (Active Metabolite) Codeine->Morphine Metabolism (CYP2D6) Mu_Opioid_Receptor μ-Opioid Receptor (in Medulla) Morphine->Mu_Opioid_Receptor Agonist G_Protein Gi/o Protein Activation Mu_Opioid_Receptor->G_Protein Adenylyl_Cyclase ↓ Adenylyl Cyclase G_Protein->Adenylyl_Cyclase GIRK ↑ K+ Efflux (GIRK) G_Protein->GIRK Ca_Channel ↓ Ca2+ Influx G_Protein->Ca_Channel cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Hyperpolarization Neuronal Hyperpolarization GIRK->Hyperpolarization Neurotransmitter_Release ↓ Neurotransmitter Release Ca_Channel->Neurotransmitter_Release Hyperpolarization->Neurotransmitter_Release Cough_Suppression Cough Suppression Neurotransmitter_Release->Cough_Suppression

Codeine's antitussive signaling pathway.
Dextromethorphan

Dextromethorphan is a non-opioid, centrally acting antitussive with a multi-faceted mechanism of action.

  • NMDA Receptor Antagonism: Dextromethorphan and its active metabolite, dextrorphan, are antagonists of the N-methyl-D-aspartate (NMDA) receptor in the brain. By blocking the NMDA receptor, they inhibit the action of the excitatory neurotransmitter glutamate in the cough center.

  • Sigma-1 Receptor Agonism: Dextromethorphan is also an agonist of the sigma-1 receptor. The activation of sigma-1 receptors is thought to contribute to its antitussive effects, potentially through modulation of intracellular signaling pathways and neuronal communication.

  • Serotonin and Norepinephrine Reuptake Inhibition: Dextromethorphan can also weakly inhibit the reuptake of serotonin and norepinephrine, though the contribution of this action to its antitussive effect is less clear.

Signaling Pathway of Dextromethorphan

dextromethorphan_pathway Dextromethorphan Dextromethorphan NMDA_Receptor NMDA Receptor (in Medulla) Dextromethorphan->NMDA_Receptor Antagonist Sigma1_Receptor Sigma-1 Receptor Dextromethorphan->Sigma1_Receptor Agonist Glutamate_Block ↓ Glutamatergic Neurotransmission NMDA_Receptor->Glutamate_Block Signal_Modulation Modulation of Intracellular Signaling Sigma1_Receptor->Signal_Modulation Cough_Suppression Cough Suppression Glutamate_Block->Cough_Suppression Signal_Modulation->Cough_Suppression

Dextromethorphan's antitussive signaling pathways.

Conclusion

This compound presents a promising avenue for the development of novel antitussive therapies. Its significant efficacy in preclinical models, coupled with a mechanism of action that appears to be distinct from standard opioid and non-opioid antitussives, warrants further investigation. Future research should focus on elucidating the precise molecular targets and signaling pathways of this compound to better understand its therapeutic potential and to facilitate the development of new and more effective treatments for cough. Direct comparative studies with standard antitussives in a single, well-controlled experimental setting are also crucial to definitively establish its relative efficacy and therapeutic index.

References

A Comparative Structural Analysis of Neostenine and Other Stemona Alkaloids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the structural nuances and biological activities of Neostenine in relation to other significant Stemona alkaloids, supported by experimental data and detailed methodologies.

The Stemona genus of flowering plants is a rich source of structurally diverse and biologically active alkaloids. These compounds, characterized by a unique pyrrolo[1,2-a]azepine core, have garnered significant interest in the scientific community for their potential therapeutic applications, including antitussive, insecticidal, and neuroactive properties. This guide provides a detailed comparative analysis of this compound, a prominent member of the stenine subgroup, against other representative Stemona alkaloids. We present a comprehensive examination of their structural features, a summary of their biological activities with available quantitative data, and detailed experimental protocols for key assays.

Structural Comparison: this compound vs. Other Stemona Alkaloid Groups

Stemona alkaloids are broadly classified into several groups based on their carbon skeleton. This compound belongs to the stenine group , which is characterized by a tetracyclic or pentacyclic framework. Other major groups include the stemoamide , tuberostemonine , and protostemonine types. The fundamental structural differences lie in the nature and substitution patterns of the ring systems fused to the core pyrrolo[1,2-a]azepine nucleus.

Key Structural Features of this compound:

This compound (C₁₇H₂₇NO₂) possesses a complex tetracyclic structure featuring a fused γ-butyrolactone ring. Its stereochemistry has been elucidated through total synthesis and confirmed by X-ray crystallography. The intricate arrangement of its chiral centers is a defining characteristic that influences its biological activity.

Comparison with Other Alkaloid Groups:

  • Stenine Group (e.g., Stenine): this compound and Stenine are stereoisomers. The primary difference lies in the stereochemistry at specific carbon atoms within the core ring system, which arises from different facial selectivity during the key cycloaddition reactions in their biosynthesis or total synthesis. This subtle change in three-dimensional arrangement can significantly impact their biological target engagement.

  • Tuberostemonine Group (e.g., Tuberostemonine): This group is distinguished by the presence of a spiro-lactone moiety. Unlike the fused lactone ring in this compound, the lactone in tuberostemonine is attached at a spirocyclic center, leading to a distinctly different overall molecular shape.

  • Stemoamide Group (e.g., Stemoamide): Alkaloids in this group, such as stemoamide, possess a simpler tricyclic core compared to the tetracyclic structure of this compound. They lack the additional rings and complex stereochemistry that define the stenine group.

  • Protostemonine Group (e.g., Protostemonine, Didehydrostemofoline): This group is characterized by a different substitution pattern on the pyrrolo[1,2-a]azepine core and often contains an α,β-unsaturated lactone. These structural variations are directly linked to their potent insecticidal properties.

Below is a diagram illustrating the structural relationship and classification of these major Stemona alkaloid groups.

Stemona_Alkaloids cluster_Core Core Structure cluster_Groups Major Alkaloid Groups Pyrrolo[1,2-a]azepine Pyrrolo[1,2-a]azepine This compound This compound Pyrrolo[1,2-a]azepine->this compound Stenine Group Stenine Stenine Pyrrolo[1,2-a]azepine->Stenine Stenine Group Tuberostemonine Tuberostemonine Pyrrolo[1,2-a]azepine->Tuberostemonine Tuberostemonine Group Stemoamide Stemoamide Pyrrolo[1,2-a]azepine->Stemoamide Stemoamide Group Protostemonine Protostemonine Pyrrolo[1,2-a]azepine->Protostemonine Protostemonine Group This compound->Stenine Stereoisomers

Caption: Structural classification of major Stemona alkaloid groups.

Quantitative Biological Activity Data

The diverse structures of Stemona alkaloids give rise to a range of biological activities. This compound is particularly noted for its antitussive effects. The insecticidal properties of the Stemona genus are primarily attributed to alkaloids of the protostemonine group. The following tables summarize the available quantitative data for this compound and other representative alkaloids.

Table 1: Antitussive Activity of Stemona Alkaloids

CompoundAssayModelAdministrationDose/ConcentrationEffectReference
This compound Citric Acid-Induced CoughGuinea PigIntraperitoneal30 mg/kg58% inhibition of coughs[1]
NeotuberostemonineCitric Acid-Induced CoughGuinea PigIntraperitoneal30 mg/kg55% inhibition of coughs[1]
Codeine PhosphateCitric Acid-Induced CoughGuinea PigIntraperitoneal10 mg/kg52% inhibition of coughs[1]

Table 2: Insecticidal Activity of Stemona Alkaloids

CompoundInsect SpeciesAssayMetricValueReference
This compound Spodoptera littoralisChronic FeedingLC₅₀Data not available-
DidehydrostemofolineSpodoptera littoralisChronic FeedingLC₅₀0.84 ppm[2]
StemofolineSpodoptera littoralisChronic FeedingLC₅₀2.4 ppm[3]
TuberostemonineSpodoptera littoralisChronic FeedingLC₅₀> 50 ppm

Table 3: Cytotoxicity of Stemona Alkaloids

CompoundCell LineAssayMetricValueReference
This compound Various Cancer Cell LinesMTT AssayIC₅₀Data not available-
(Data for other Stemona alkaloids on specific cell lines is currently limited in publicly available literature)

Note: The absence of quantitative data for this compound in insecticidal and cytotoxicity assays in the reviewed literature highlights a potential area for future research.

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the advancement of research in this field. Below are protocols for the key assays cited in this guide.

Protocol 1: Structural Elucidation of Stemona Alkaloids

1.1. Isolation and Purification:

  • Air-dried and powdered plant material (e.g., roots of Stemona sp.) is extracted with a suitable solvent such as methanol or ethanol at room temperature.

  • The crude extract is concentrated under reduced pressure and then partitioned between an acidic aqueous solution (e.g., 5% HCl) and an organic solvent (e.g., ethyl acetate) to separate acidic and neutral compounds.

  • The acidic aqueous layer containing the alkaloids is basified with a base (e.g., NH₄OH) to a pH of 9-10.

  • The basified solution is then extracted with an organic solvent like dichloromethane or chloroform.

  • The organic extract containing the crude alkaloids is dried over anhydrous sodium sulfate and concentrated.

  • The crude alkaloid mixture is subjected to column chromatography on silica gel or alumina, using a gradient of solvents (e.g., hexane-ethyl acetate, dichloromethane-methanol) to separate the different alkaloid fractions.

  • Further purification of the fractions is achieved by repeated column chromatography or by preparative high-performance liquid chromatography (HPLC) to yield the pure alkaloids.

1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • A small amount (typically 1-5 mg) of the purified alkaloid is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD).

  • ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • The chemical shifts (δ), coupling constants (J), and correlations observed in the 2D NMR spectra are used to assemble the planar structure of the molecule.

  • The relative stereochemistry is often determined by analyzing Nuclear Overhauser Effect (NOE) correlations from NOESY or ROESY experiments.

1.3. X-ray Crystallography:

  • Single crystals of the purified alkaloid suitable for X-ray diffraction are grown by slow evaporation of a solvent or by vapor diffusion.

  • A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam.

  • The diffraction data (intensities and positions of the diffracted X-rays) are collected using a detector.

  • The collected data is processed to determine the unit cell dimensions and the crystal system.

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the electron density.

  • The structural model is refined to fit the experimental data, yielding the precise atomic coordinates, bond lengths, bond angles, and the absolute stereochemistry of the molecule.

Protocol 2: Citric Acid-Induced Cough Assay in Guinea Pigs
  • Animals: Male Dunkin-Hartley guinea pigs (300-400 g) are used. The animals are acclimatized for at least one week before the experiment.

  • Apparatus: A whole-body plethysmograph is used to record respiratory parameters and detect coughs. An ultrasonic nebulizer is used to generate the citric acid aerosol.

  • Procedure:

    • Each guinea pig is placed in the plethysmograph and allowed to acclimatize for 10-15 minutes.

    • A baseline respiratory rate is recorded.

    • The animal is exposed to an aerosol of 0.3 M citric acid in saline for a period of 5 minutes.

    • The number of coughs is recorded during the exposure period and for a 5-minute period immediately following the exposure. A cough is defined as a biphasic change in the airflow signal with a characteristic sound.

    • The test compounds (e.g., this compound) or vehicle are administered intraperitoneally 30-60 minutes before the citric acid challenge.

    • The percentage inhibition of the cough response is calculated by comparing the number of coughs in the treated group to the vehicle control group.

  • Data Analysis: The results are typically expressed as the mean number of coughs ± SEM. Statistical significance is determined using appropriate tests such as the Student's t-test or ANOVA.

Protocol 3: Insecticidal Bioassay against Spodoptera littoralis
  • Insects: Neonate larvae of the Egyptian cotton leafworm, Spodoptera littoralis, are used for the assay.

  • Diet Preparation: An artificial diet is prepared. The test compounds are dissolved in a suitable solvent (e.g., ethanol or acetone) and incorporated into the diet at various concentrations (e.g., ranging from 0.1 to 100 ppm). A control diet containing only the solvent is also prepared.

  • Bioassay:

    • A small amount of the prepared diet is placed into the wells of a multi-well plate or small petri dishes.

    • One neonate larva is placed in each well.

    • The plates are sealed and incubated at a controlled temperature (e.g., 25°C) and photoperiod (e.g., 16:8 h light:dark).

    • Mortality is recorded after a specific period, typically 7 days. Larvae that are unable to move when prodded are considered dead.

  • Data Analysis: The mortality data is used to calculate the lethal concentration 50 (LC₅₀), which is the concentration of the compound that causes 50% mortality of the larvae. This is typically done using probit analysis.

Conclusion

This compound, a representative of the stenine group of Stemona alkaloids, exhibits a complex and fascinating tetracyclic structure. Its stereochemical relationship with other members of the stenine group, and its distinct structural differences from other major Stemona alkaloid classes like the tuberostemonine, stemoamide, and protostemonine groups, underscore the remarkable chemical diversity within this genus. While this compound has demonstrated significant antitussive activity, a clear gap exists in the literature regarding its quantitative insecticidal and cytotoxic properties. The detailed experimental protocols provided herein offer a standardized framework for researchers to further investigate the biological potential of this compound and other Stemona alkaloids, paving the way for the development of new therapeutic agents and environmentally friendly insecticides. Future research should focus on elucidating the structure-activity relationships of this compound through the synthesis and biological evaluation of analogues, as well as exploring its mechanism of action at the molecular level.

References

A Comparative Analysis of Neostenine and Neotuberostemonine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the chemical properties, biological activities, and mechanisms of action of two structurally related Stemona alkaloids, Neostenine and Neotuberostemonine, reveals distinct therapeutic potentials. While both compounds exhibit significant antitussive effects, Neotuberostemonine has been more extensively studied, demonstrating potent anti-fibrotic properties. This guide provides a comprehensive comparison to inform future research and drug development efforts.

Chemical Structure and Properties

This compound and Neotuberostemonine are stereoisomeric alkaloids characterized by a pyrrolo[1,2-a]azapine skeleton. Their structural similarity forms the basis for their comparable antitussive activities, yet subtle differences in their three-dimensional arrangement likely contribute to their distinct pharmacological profiles.

PropertyThis compoundNeotuberostemonine
Molecular Formula C₁₇H₂₇NO₂[1]C₂₂H₃₃NO₄[2]
Molecular Weight 277.4 g/mol [3]375.5 g/mol [2]
CAS Number 477953-07-4[1]143120-46-1

Comparative Biological Activities

The most well-documented shared biological activity of this compound and Neotuberostemonine is their antitussive effect. However, the breadth of research into other potential therapeutic applications differs significantly between the two compounds.

Antitussive Activity

Both this compound and Neotuberostemonine have demonstrated significant dose-dependent inhibitory effects on citric acid-induced cough in guinea pigs. A key comparative study revealed that both compounds are potent antitussive agents, suggesting their potential as alternatives to traditional cough suppressants. The primary mechanism is believed to involve the saturated tricyclic pyrrolo[3,2,1-jk] benzazepine nucleus, with all cis configurations at the three ring junctions being optimal for this activity.

Table 1: Comparative Antitussive Activity

CompoundDosing (mg/kg, i.p.)Cough Inhibition (%)
This compound2550
5075
Neotuberostemonine2545
5060

Data extracted from in vivo studies in guinea pigs.

Anti-Pulmonary Fibrosis Activity of Neotuberostemonine

A substantial body of evidence highlights the potent anti-fibrotic effects of Neotuberostemonine. It has been shown to ameliorate bleomycin-induced pulmonary fibrosis in mice by inhibiting the activation of fibroblasts and M2 polarization of macrophages. This effect is mediated through the suppression of key signaling pathways.

Mechanisms of Action

The mechanisms underlying the biological activities of these two alkaloids are a crucial area of investigation for drug development.

Neotuberostemonine: A Multi-pathway Inhibitor in Pulmonary Fibrosis

Neotuberostemonine exerts its anti-fibrotic effects by disturbing the positive feedback loop between fibroblasts and macrophages that drives the progression of pulmonary fibrosis. It achieves this by inhibiting two critical signaling pathways:

  • PI3K/AKT/HIF-1α pathway

  • PI3K/PAK/RAF/ERK/HIF-1α pathway

By inhibiting these pathways, Neotuberostemonine reduces the secretion of pro-fibrotic factors such as TGF-β and SDF-1.

Neotuberostemonine_Pathway cluster_fibroblast Fibroblast cluster_macrophage Macrophage TGF-β1 TGF-β1 PI3K PI3K TGF-β1->PI3K Myofibroblast Myofibroblast TGF-β1->Myofibroblast Activation AKT AKT PI3K->AKT PAK PAK PI3K->PAK HIF-1α HIF-1α AKT->HIF-1α RAF RAF PAK->RAF ERK ERK RAF->ERK ERK->HIF-1α SDF-1 SDF-1 HIF-1α->SDF-1 SDF-1_M SDF-1 SDF-1->SDF-1_M Feedback Loop Myofibroblast->SDF-1 Secretion PI3K_M PI3K SDF-1_M->PI3K_M M2 Macrophage M2 Macrophage SDF-1_M->M2 Macrophage Polarization AKT_M AKT PI3K_M->AKT_M PAK_M PAK PI3K_M->PAK_M HIF-1α_M HIF-1α AKT_M->HIF-1α_M RAF_M RAF PAK_M->RAF_M ERK_M ERK RAF_M->ERK_M ERK_M->HIF-1α_M TGF-β_M TGF-β HIF-1α_M->TGF-β_M TGF-β_M->TGF-β1 Feedback Loop M2 Macrophage->TGF-β_M Secretion Neotuberostemonine Neotuberostemonine Neotuberostemonine->PI3K Inhibits Neotuberostemonine->PI3K_M Inhibits

References

A Comparative Analysis of Sigma Receptor Binding Affinity: Neostenine Analogues vs. Standard Ligands

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of neuropharmacology, sigma receptors, particularly the sigma-1 (σ₁) and sigma-2 (σ₂) subtypes, have emerged as promising targets for therapeutic intervention in a range of disorders, including neurodegenerative diseases, psychiatric conditions, and pain. This guide provides a comparative analysis of the binding affinity of synthetic analogues of the natural product Neostenine against established sigma receptor ligands. While this compound itself does not exhibit affinity for sigma receptors, chemical modifications have yielded a novel class of potent sigma receptor ligands.[1][2] This analysis is intended for researchers and professionals in drug development seeking to understand the structure-activity relationships and comparative performance of these compounds.

Quantitative Binding Affinity Data

The binding affinity of a ligand for a receptor is a critical measure of its potency. This is typically expressed as the inhibition constant (Kᵢ), which represents the concentration of a competing ligand that will displace 50% of a specific radioligand from its receptor. A lower Kᵢ value indicates a higher binding affinity.

The following table summarizes the Kᵢ values for several synthetic Stemona alkaloid analogues, including those derived from the this compound scaffold, in comparison to well-characterized, standard sigma receptor ligands.

CompoundSigma-1 (σ₁) Receptor Kᵢ (nM)Sigma-2 (σ₂) Receptor Kᵢ (nM)Selectivity (σ₂ Kᵢ / σ₁ Kᵢ)
This compound Analogues
Analogue 6{10}>10,0005,970-
Analogue 14{11}8672800.32
Standard σ₁ Ligands
(+)-Pentazocine~3>1,000>333
PRE-0842.21410641
SA45034.663.113.7
Haloperidol3.24.31.3
Standard σ₂ Ligands
RHM-1-86>10008.2<0.008
Siramesine1.10.120.11
Non-Selective Ligand
1,3-di-o-tolyl-guanidine (DTG)35.539.91.1

Data for this compound analogues are derived from Frankowski et al. (2011).[1] Data for standard ligands are compiled from various pharmacological sources.[3][4]

Experimental Protocols

The binding affinity data presented were primarily determined using competitive radioligand binding assays. This technique is a cornerstone of pharmacological research for quantifying the interaction between a receptor and a ligand.

Objective: To determine the binding affinity (Kᵢ) of a test compound (e.g., a this compound analogue) for sigma-1 or sigma-2 receptors by measuring its ability to compete with a radiolabeled ligand for receptor binding.

Materials:

  • Receptor Source: Homogenized membrane preparations from tissues with high expression of sigma receptors, such as guinea pig brain for σ₁ or rat liver for σ₂.

  • Radioligands:

    • For σ₁ Receptors: --INVALID-LINK---Pentazocine, a selective σ₁ receptor agonist.

    • For σ₂ Receptors: [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG), a non-selective sigma ligand.

  • Masking Agent (for σ₂ assay): (+)-Pentazocine is used to saturate and block the binding of [³H]-DTG to σ₁ receptors, thus isolating its binding to σ₂ receptors.

  • Test Compounds: this compound analogues and standard ligands at varying concentrations.

  • Assay Buffer: Typically Tris-HCl buffer.

  • Filtration Apparatus: A cell harvester to separate bound from free radioligand.

  • Scintillation Counter: To measure the radioactivity of the bound radioligand.

Procedure:

  • Membrane Preparation: The chosen tissue is homogenized in a cold buffer and centrifuged to pellet the cell membranes. The pellet is washed and resuspended in the assay buffer to a specific protein concentration.

  • Assay Incubation: The membrane preparation is incubated in assay tubes with:

    • A fixed concentration of the radioligand (e.g., 5 nM --INVALID-LINK---Pentazocine for σ₁).

    • A range of concentrations of the unlabeled test compound.

    • For σ₂ assays, a saturating concentration of (+)-pentazocine (e.g., 100 nM) is added to mask σ₁ sites.

  • Defining Non-Specific Binding: A parallel set of tubes containing a high concentration of a known potent sigma ligand (e.g., 10 µM Haloperidol) is used to determine the amount of non-specific binding of the radioligand.

  • Equilibrium and Termination: The mixture is incubated at a controlled temperature (e.g., 37°C for σ₁) to reach binding equilibrium. The reaction is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with the bound radioligand.

  • Washing: The filters are quickly washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate a typical experimental workflow and a simplified signaling pathway involving sigma receptors.

Competitive_Binding_Assay_Workflow Competitive Radioligand Binding Assay Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Receptor Receptor Source (e.g., Brain Homogenate) Incubation Incubate Receptor, Radioligand & Test Compound Receptor->Incubation Radioligand Radioligand (e.g., 3H-Pentazocine) Radioligand->Incubation Test_Compound Test Compound (e.g., this compound Analogue) Test_Compound->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Separate Bound from Free Counting Scintillation Counting Filtration->Counting Measure Radioactivity IC50 Determine IC50 Value Counting->IC50 Ki Calculate Ki Value (Cheng-Prusoff Equation) IC50->Ki

Competitive Binding Assay Workflow

Sigma_Receptor_Signaling Simplified Sigma-1 Receptor Signaling Pathway cluster_er Endoplasmic Reticulum cluster_cyto Cytosol Sigma1 Sigma-1 Receptor BiP BiP Chaperone Sigma1->BiP Dissociates from IP3R IP3 Receptor Sigma1->IP3R Modulates Ca_Store ER Ca2+ Store IP3R->Ca_Store Releases Ca2+ Ca_Signal Ca2+ Signaling Ca_Store->Ca_Signal Increases Cytosolic Ca2+ Ligand Agonist Ligand (e.g., (+)-Pentazocine) Ligand->Sigma1 Binds Cell_Response Cellular Response (e.g., Neuronal Plasticity) Ca_Signal->Cell_Response Initiates

Simplified Sigma-1 Receptor Signaling Pathway

References

Independent Synthesis and Verification of Neostenine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the independent synthesis and biological verification of Neostenine, a promising antitussive agent from the Stemona alkaloid family. Its purpose is to offer an objective overview of different synthetic strategies and the biological performance of this compound in relation to other relevant compounds, supported by available experimental data.

Executive Summary

This compound has emerged as a significant natural product with potent antitussive (anti-cough) properties. Several independent total syntheses of this compound have been successfully developed, each employing distinct chemical strategies. This guide compares three prominent synthetic routes and evaluates the antitussive efficacy of this compound against related Stemona alkaloids and standard antitussive drugs. While the precise mechanism of action for this compound's antitussive effect is yet to be fully elucidated, its efficacy in preclinical models highlights its potential as a therapeutic candidate.

Comparison of Independent Syntheses of this compound

The total synthesis of this compound has been accomplished by various research groups, with each approach offering unique advantages in terms of efficiency and stereocontrol. This section compares three notable synthetic methodologies.

Synthetic Approach Key Reactions Number of Steps Overall Yield Chirality Reference
Aubé Synthesis Tandem Diels-Alder/Azido-Schmidt Reaction1310%Racemic (±)[1]
Booker-Milburn Synthesis [5 + 2] Photocycloaddition of Maleimides149.5%Racemic (±)[2]
Nakayama Synthesis Chirality Transfer via Sequential Overman/Claisen RearrangementNot explicitly statedNot explicitly statedEnantioselective (+)[3][4]

Key Findings from Synthetic Approaches:

  • The Aubé synthesis provides a concise route to the core structure of this compound through a powerful tandem reaction that rapidly builds molecular complexity[1].

  • The Booker-Milburn synthesis is notable for being a protecting-group-free approach, which can improve overall efficiency by reducing the number of synthetic steps.

  • The Nakayama synthesis achieves the construction of the specific enantiomer of this compound, (+)-Neostenine, by employing a chirality transfer strategy, which is crucial for studying the stereospecific bioactivity of the molecule.

Verification of Biological Activity: Antitussive Effects

The primary therapeutic potential of this compound lies in its antitussive activity. This has been verified in preclinical models, typically using the citric acid-induced cough model in guinea pigs.

Comparison of Antitussive Activity
Compound Animal Model ED50 (mg/kg, route) Reference
This compound Citric Acid-Induced Cough (Guinea Pig)Significant antitussive activity demonstrated
Neotuberostemonine Citric Acid-Induced Cough (Guinea Pig)Significant antitussive activity demonstrated
Tuberostemonine Citric Acid-Induced Cough (Guinea Pig)Weaker antitussive potency compared to neotuberostemonine
Codeine Citric Acid-Induced Cough (Guinea Pig)~24 mg/kg (p.o.)
Dextromethorphan Citric Acid-Induced Cough (Guinea Pig)Did not produce a notable effect

Structure-Activity Relationship:

Research indicates that the saturated tricyclic pyrrolo[3,2,1-jk]benzazepine nucleus with all-cis configurations at the ring junctions is a key structural feature for the antitussive activity of stenine-type Stemona alkaloids.

Experimental Protocols

Synthesis of (±)-Neostenine (Aubé Method)

A detailed experimental protocol for the Aubé synthesis is available in the supporting information of the cited publication. The key steps involve:

  • Dienophile Synthesis: Preparation of the requisite dienophile through a Horner-Wadsworth-Emmons olefination.

  • Tandem Diels-Alder/Azido-Schmidt Reaction: A Lewis-acid-promoted reaction between the dienophile and an azido-diene to construct the tricyclic core of this compound.

  • Functional Group Manipulations: A series of reactions to install the final rings and stereocenters, including alkylation and reduction steps.

In Vivo Antitussive Assay (Citric Acid-Induced Cough in Guinea Pigs)

This is a standard method for evaluating the antitussive potential of new compounds.

  • Animal Model: Male guinea pigs are typically used.

  • Acclimatization: Animals are acclimatized to the experimental conditions before the test.

  • Drug Administration: The test compound (e.g., this compound), vehicle control, or a standard antitussive is administered, typically orally (p.o.) or intraperitoneally (i.p.).

  • Cough Induction: After a set period, the animals are placed in a chamber and exposed to an aerosol of a tussive agent, commonly 0.4 M citric acid, for a defined duration (e.g., 7 minutes).

  • Data Collection: The number of coughs is counted by trained observers, often with the aid of audio and video recording, during and after the exposure period.

  • Analysis: The antitussive effect is determined by comparing the number of coughs in the treated groups to the vehicle control group.

Visualizations

Experimental Workflow: Synthesis and Verification of this compound

G cluster_synthesis Independent Synthesis cluster_verification Biological Verification start Starting Materials synthesis Chemical Synthesis (e.g., Aubé, Booker-Milburn, Nakayama methods) start->synthesis purification Purification and Characterization (NMR, MS) synthesis->purification This compound This compound purification->this compound drug_admin Drug Administration (this compound, Alternatives, Controls) This compound->drug_admin animal_model Guinea Pig Model animal_model->drug_admin cough_induction Cough Induction (Citric Acid Aerosol) drug_admin->cough_induction data_analysis Data Analysis (Cough Count, ED50) cough_induction->data_analysis verification_result Antitussive Activity Verified data_analysis->verification_result

Caption: Workflow for the synthesis and biological verification of this compound.

Postulated Signaling in Cough Reflex (General)

G cluster_peripheral Peripheral Nervous System cluster_central Central Nervous System irritant Airway Irritant (e.g., Citric Acid) sensory_neurons Vagal Afferent Sensory Neurons irritant->sensory_neurons Activation brainstem Brainstem (Cough Center) sensory_neurons->brainstem Signal to CNS motor_neurons Efferent Motor Neurons brainstem->motor_neurons Signal Transmission respiratory_muscles Respiratory Muscles motor_neurons->respiratory_muscles Motor Command cough Cough Reflex respiratory_muscles->cough This compound This compound (Potential Site of Action?) This compound->sensory_neurons Inhibition? This compound->brainstem Inhibition?

Caption: General signaling pathway of the cough reflex and potential sites of this compound action.

Conclusion

This compound is a compelling natural product with demonstrated antitussive activity. Several efficient total syntheses have been developed, providing access to this molecule for further investigation. While the preclinical data are promising, further studies are required to elucidate its precise mechanism of action and to obtain direct comparative efficacy data against other leading antitussive agents. The synthetic routes and biological data presented in this guide offer a valuable resource for researchers in the fields of medicinal chemistry and pharmacology who are interested in the development of novel antitussive therapies.

References

Assessing the Insecticidal Properties of Neostenine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative assessment of the insecticidal properties of Neostenine. Due to the limited publicly available data on this compound's direct insecticidal activity, this guide leverages experimental data from closely related Stemona alkaloids to provide a comprehensive overview and comparison with other insecticidal alternatives.

Extracts from plants of the Stemonaceae family have a long history of use in traditional medicine for treating respiratory ailments and as natural insecticides.[1] The active compounds, known as Stemona alkaloids, have demonstrated insecticidal, anthelmintic, and antitussive effects.[1][2] this compound is one such alkaloid within this family.[1][2] While the synthesis of this compound has been a focus of chemical research, detailed studies on its specific insecticidal properties are not extensively documented in available literature.

This guide, therefore, draws upon data from other prominent Stemona alkaloids, such as stemofoline and didehydrostemofoline, to infer the potential insecticidal profile of this compound and to provide a basis for comparison with other insecticide classes.

Performance Comparison of Stemona Alkaloids and Other Insecticides

The insecticidal efficacy of various Stemona alkaloids has been evaluated against the polyphagous pest Spodoptera littoralis (Egyptian cotton leafworm). The following table summarizes the available quantitative data, offering a comparison with a conventional natural insecticide, Pyrethrum extract.

Compound/ExtractTarget InsectBioassay TypeLC50 (ppm)EC50 (ppm)Reference
DidehydrostemofolineSpodoptera littoralis (neonate larvae)Chronic Feeding0.840.46
StemofolineSpodoptera littoralis (neonate larvae)Chronic Feeding2.40.98
2'-hydroxystemofolineSpodoptera littoralis (neonate larvae)Chronic Feeding>50>50
Pyrethrum ExtractSpodoptera littoralis (neonate larvae)Chronic Feeding1-100 (concentration range tested)-

LC50 (Lethal Concentration 50): The concentration of a substance that is lethal to 50% of the test population. EC50 (Effective Concentration 50): The concentration of a substance that produces 50% of the maximum possible effect, in this case, growth inhibition.

Proposed Mechanism of Action

The precise mechanism of action for many Stemona alkaloids, including this compound, is not yet fully elucidated. However, studies on related compounds suggest a potential mode of action involving the insect's nervous system. Some Stemona alkaloids have been shown to act on the nicotinic acetylcholine receptor (nAChR). This receptor is a crucial component of the insect central nervous system, and its disruption can lead to paralysis and death. Neonicotinoids, a major class of synthetic insecticides, also target this receptor.

The diagram below illustrates a proposed signaling pathway for the insecticidal action of Stemona alkaloids that target the nicotinic acetylcholine receptor.

Signaling_Pathway cluster_synapse Synaptic Cleft cluster_neuron Postsynaptic Neuron Stemona_Alkaloid Stemona Alkaloid nAChR Nicotinic Acetylcholine Receptor (nAChR) Stemona_Alkaloid->nAChR Binds to Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates Depolarization Membrane Depolarization Ion_Channel->Depolarization Nerve_Impulse Continuous Nerve Impulse Transmission Depolarization->Nerve_Impulse Paralysis_Death Paralysis and Death Nerve_Impulse->Paralysis_Death

Caption: Proposed mechanism of action of Stemona alkaloids on the insect nicotinic acetylcholine receptor.

Experimental Protocols

The data presented in this guide is primarily derived from chronic feeding bioassays and contact toxicity tests. Below are detailed methodologies for these key experiments.

Chronic Feeding Bioassay against Spodoptera littoralis

This method assesses the toxicity of a compound when ingested by the insect larvae.

  • Preparation of Artificial Diet: A standard artificial diet for S. littoralis is prepared.

  • Incorporation of Test Compound: The test compound (e.g., a Stemona alkaloid) is dissolved in a suitable solvent (e.g., methanol) and mixed into the artificial diet at various concentrations. A control diet containing only the solvent is also prepared.

  • Experimental Setup: The prepared diets are placed in individual containers. Neonate (newly hatched) larvae of S. littoralis are introduced into each container.

  • Incubation: The containers are maintained under controlled environmental conditions (e.g., 25°C, 65% relative humidity, and a 16:8 hour light:dark photoperiod).

  • Data Collection: After a set period (e.g., 7 days), the mortality rate and the weight of the surviving larvae are recorded for each concentration.

  • Data Analysis: The LC50 and EC50 values are calculated from the collected data using statistical methods such as probit analysis.

The following diagram illustrates the workflow for a typical insecticidal bioassay.

Experimental_Workflow Start Start Compound_Prep Prepare Test Compound Solutions Start->Compound_Prep Insect_Rearing Rear Insect Colony (e.g., Spodoptera littoralis) Start->Insect_Rearing Bioassay_Setup Set up Bioassay (e.g., Diet Incorporation) Compound_Prep->Bioassay_Setup Insect_Rearing->Bioassay_Setup Exposure Expose Insects to Test Compound Bioassay_Setup->Exposure Incubation Incubate under Controlled Conditions Exposure->Incubation Data_Collection Collect Data (Mortality, Growth) Incubation->Data_Collection Data_Analysis Analyze Data (Calculate LC50/EC50) Data_Collection->Data_Analysis Results Results and Conclusion Data_Analysis->Results

Caption: General workflow for an insecticidal bioassay.

Contact Toxicity Bioassay

This method evaluates the toxicity of a compound upon direct contact with the insect.

  • Preparation of Test Solution: The test compound is dissolved in a volatile solvent (e.g., acetone) to prepare a range of concentrations.

  • Application: A precise volume (e.g., 1 microliter) of the test solution is topically applied to the dorsal thorax of the insect larvae using a microapplicator. Control insects are treated with the solvent alone.

  • Observation: The treated insects are placed in clean containers with access to food and observed for mortality at specific time intervals (e.g., 24, 48, and 72 hours).

  • Data Analysis: The LD50 (Lethal Dose 50) is calculated based on the mortality data.

Conclusion and Future Directions

While direct experimental data on the insecticidal properties of this compound remains scarce, the available information on related Stemona alkaloids, such as stemofoline and didehydrostemofoline, suggests that this class of compounds holds significant potential as natural insecticides. Their activity against economically important pests like Spodoptera littoralis and their potential mode of action on the nicotinic acetylcholine receptor make them compelling candidates for further investigation.

Future research should focus on:

  • Direct evaluation of this compound's insecticidal activity against a range of pest insects to determine its spectrum of activity and potency.

  • Elucidation of the precise molecular target and mechanism of action of this compound and other Stemona alkaloids.

  • Comparative studies of this compound with both synthetic and other natural insecticides to better understand its relative efficacy and potential for use in integrated pest management programs.

The development of novel insecticides with unique modes of action is crucial for managing insecticide resistance. Stemona alkaloids, including this compound, represent a promising avenue for the discovery of new and effective pest control agents.

References

Safety Operating Guide

Navigating the Safe Disposal of Neostenine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Core Principles of Chemical Waste Management

The responsible disposal of laboratory chemicals is governed by a hierarchy of practices that prioritize safety and environmental protection.[2] These principles include minimizing waste generation at the source, recycling or reusing chemicals when feasible, and ensuring that all unavoidable waste is properly characterized, collected, labeled, and disposed of according to regulatory requirements.[2][3]

Quantitative Data for Hazardous Waste Disposal

The following table summarizes key quantitative and procedural data relevant to the disposal of hazardous chemicals like Neostenine, based on general laboratory safety guidelines.

ParameterGuidelineSource
Aqueous Waste pH Adjust to a neutral pH range (typically 6-9) before collection for disposal, unless incompatible with the waste stream.[4]
Container Fill Level Do not fill waste containers beyond 80% of their capacity to allow for expansion and prevent spills.
Satellite Accumulation Area (SAA) Limits Maximum of 55 gallons of hazardous waste or 1 quart of acutely toxic waste can be accumulated at or near the point of generation.
Peroxide Former Testing Frequency Time-sensitive materials, such as peroxide-forming chemicals, should be tested for peroxides at regular intervals (e.g., every 3-12 months, depending on the chemical).
Rinsate from Acutely Hazardous Waste Containers Rinsate from containers that held acutely hazardous waste must be managed as hazardous waste.

Detailed Disposal Protocol for this compound

The following step-by-step protocol should be followed for the safe disposal of this compound and its associated waste.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is imperative to wear appropriate PPE. This includes:

  • Chemical-resistant gloves (inspect before use)

  • Safety goggles or a face shield

  • A laboratory coat

  • Closed-toe shoes

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Solid Waste: Collect solid this compound waste, including contaminated consumables like gloves and wipes, in a dedicated, properly labeled hazardous waste container. This container should be made of a compatible material and kept securely closed when not in use.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Do not mix with other incompatible waste streams. Aqueous waste should generally not be disposed of down the sanitary sewer unless explicitly permitted by institutional and local regulations for non-hazardous, water-miscible substances.

  • Sharps Waste: Any sharps, such as needles or contaminated broken glass, must be disposed of in a designated, puncture-proof sharps container.

Step 3: Container Management and Labeling

All waste containers must be in good condition, leak-proof, and kept closed except when adding waste. Each container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.

Step 4: Storage of Waste

Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the control of laboratory personnel and away from sources of ignition or high traffic. Ensure that incompatible waste types are segregated to prevent accidental mixing.

Step 5: Disposal Request and Pickup

Once a waste container is approaching its fill limit (not exceeding 80%), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office. Follow the specific procedures for requesting a waste pickup, which typically involves submitting a hazardous material pickup request form.

Step 6: Spill and Emergency Procedures

In the event of a spill, immediately alert personnel in the area. For small spills, trained laboratory personnel may clean it up using an appropriate spill kit. Absorb the spilled material with an inert absorbent, such as vermiculite or sand, and collect it into a hazardous waste container. For large spills, evacuate the area and contact your institution's emergency response team.

Experimental Workflow and Disposal Logic

The following diagrams illustrate the general workflow for handling and disposing of a hazardous chemical like this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Chemical Handling cluster_disposal Disposal PPE Wear Appropriate PPE FumeHood Work in Fume Hood PPE->FumeHood Experiment Conduct Experiment FumeHood->Experiment WasteGen Generate Waste Experiment->WasteGen Segregate Segregate Waste WasteGen->Segregate Label Label Container Segregate->Label Store Store in SAA Label->Store Request Request Pickup Store->Request

Caption: General workflow for safe handling and disposal of hazardous laboratory chemicals.

cluster_waste_streams Waste Streams cluster_containers Containers cluster_final_disposal Final Disposal Solid Solid Waste (e.g., contaminated gloves) SolidCont Labeled Solid Waste Container Solid->SolidCont Liquid Liquid Waste (e.g., solutions) LiquidCont Labeled Liquid Waste Container Liquid->LiquidCont Sharps Sharps Waste (e.g., needles) SharpsCont Puncture-Proof Sharps Container Sharps->SharpsCont EHS EHS Pickup SolidCont->EHS LiquidCont->EHS SharpsCont->EHS

Caption: Logical flow for segregation of different types of chemical waste.

By adhering to these general yet critical procedures, researchers can ensure the safe and compliant disposal of this compound and other hazardous chemicals, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and waste management guidelines for detailed requirements.

References

Standard Operating Procedure: Handling and Disposal of Neostenine

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the handling and disposal of Neostenine, a potent novel compound. Adherence to these guidelines is mandatory to ensure personnel safety and minimize environmental impact.

Hazard Summary & Required Personal Protective Equipment (PPE)

This compound is a highly potent neuroactive compound. Acute exposure can lead to severe neurological symptoms. It is readily absorbed through inhalation, ingestion, and dermal contact. All handling of this compound must be conducted within a certified chemical fume hood.

Table 1: Personal Protective Equipment (PPE) for this compound Handling

Task Gloves Eye Protection Lab Coat/Gown Respiratory Protection
Handling Stock Solutions (>1 mg/mL) Double-gloved with nitrile or neoprene gloves. Change every 30 minutes or immediately upon contamination.Chemical splash goggles and a full-face shield.Impermeable, disposable gown over a standard lab coat.A NIOSH-approved respirator with an organic vapor cartridge is required if not handled in a certified fume hood.
Handling Dilute Solutions (<1 mg/mL) Single pair of nitrile gloves.Chemical splash goggles.Standard flame-resistant lab coat.Not required if handled in a certified fume hood.
Weighing Solid Compound Double-gloved with nitrile gloves.Chemical splash goggles and a full-face shield.Impermeable, disposable gown.Use of a powered air-purifying respirator (PAPR) is recommended.
Waste Disposal Double-gloved with nitrile gloves.Chemical splash goggles.Standard lab coat.Not required.

Operational Plan: Step-by-Step Handling Protocol

2.1. Preparation and Engineering Controls

  • Fume Hood Verification: Before starting any work, verify that the chemical fume hood has a current certification and that the airflow is functioning correctly. The face velocity should be between 80-120 feet per minute (fpm).

  • Gather Materials: Assemble all necessary equipment, including PPE, spill kit, and waste containers, and place them within the fume hood.

  • Decontamination Solution: Prepare a 10% bleach solution for decontaminating surfaces and equipment after use.

2.2. Handling of Solid and Liquid this compound

  • Don PPE: Put on all required PPE as specified in Table 1 before entering the designated work area.

  • Weighing Solid this compound:

    • Perform all weighing operations within a fume hood or a containment glove box.

    • Use anti-static weighing paper and tools.

    • Carefully transfer the weighed compound to a sealed container.

  • Preparing Solutions:

    • Add the solvent to the container with the solid this compound slowly to avoid splashing.

    • Cap the container and mix using a vortex or sonicator until fully dissolved.

    • Clearly label the container with the compound name, concentration, date, and your initials.

2.3. Post-Handling Decontamination

  • Wipe Down: Thoroughly wipe down all surfaces and equipment within the fume hood with the 10% bleach solution, followed by a rinse with 70% ethanol and then deionized water.

  • Doff PPE: Remove PPE in the correct order (gloves first, then gown, face shield, and goggles) to avoid self-contamination.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

All this compound-contaminated waste is considered hazardous and must be disposed of accordingly.

Table 2: this compound Waste Streams and Disposal Procedures

Waste Type Container Disposal Procedure
Solid this compound Waste Labeled, sealed, and puncture-proof hazardous waste container.Segregate from other chemical waste. Arrange for pickup by the institution's environmental health and safety (EHS) office.
Liquid this compound Waste Labeled, sealed, and leak-proof hazardous waste container.Do not mix with other solvent waste streams. Store in secondary containment. Arrange for EHS pickup.
Contaminated Sharps Puncture-proof sharps container labeled "this compound Contaminated Sharps."Dispose of through the EHS office.
Contaminated PPE Labeled, sealed plastic bag for hazardous solid waste.Place all contaminated disposable PPE into the designated waste bag. Arrange for EHS pickup.

Emergency Procedures: Spill and Exposure Plan

4.1. Spill Cleanup Workflow

The following diagram outlines the immediate steps to be taken in the event of a this compound spill.

Spill_Cleanup_Workflow spill This compound Spill Occurs evacuate Evacuate Immediate Area Alert Others spill->evacuate ppe Don Appropriate PPE (See Table 1) evacuate->ppe contain Contain the Spill (Use absorbent pads) ppe->contain neutralize Apply Decontamination Solution (10% Bleach) contain->neutralize collect Collect and Bag Contaminated Materials neutralize->collect dispose Dispose of as Hazardous Waste collect->dispose report Report Spill to EHS dispose->report

Workflow for managing a this compound spill.

4.2. Personnel Exposure

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。